molecular formula C38H32O15 B1179410 Torososide A

Torososide A

Cat. No.: B1179410
M. Wt: 728.6 g/mol
InChI Key: XNVMNQWWYXIURB-HFMXYEJISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Torososide A has been reported in Senna sophera with data available.

Properties

IUPAC Name

1,8-dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32O15/c1-12-5-14-23(17(40)7-12)33(45)25-16(30(14)42)9-19(50-3)27(35(25)47)26-20(51-4)10-21(52-38-37(49)36(48)32(44)22(11-39)53-38)28-29(26)31(43)15-6-13(2)8-18(41)24(15)34(28)46/h5-10,22,32,36-41,44,47-49H,11H2,1-4H3/t22-,32-,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVMNQWWYXIURB-HFMXYEJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Biosynthetic Blueprint of Plant-Derived Saponins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Biosynthesis of Oleanane-Type Triterpenoid Saponins, Exemplified by Soyasaponins in Glycine max

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of oleanane-type triterpenoid saponins, a diverse class of plant secondary metabolites with significant pharmacological and industrial applications. Due to the limited specific scientific literature on the biosynthesis of Torososide A, this document focuses on the well-characterized biosynthesis of soyasaponins in soybean (Glycine max) as a representative model system. The guide details the enzymatic steps from the central isoprenoid pathway to the intricate tailoring reactions that generate the vast structural diversity of these compounds. It presents quantitative data on metabolite distribution, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical cascade and associated experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating a deeper understanding and further exploration of saponin biosynthesis for metabolic engineering and pharmaceutical development.

Introduction: The Enigmatic Biosynthesis of this compound and the Oleanane Saponin Paradigm

Initial investigations into the biosynthetic pathway of this compound have revealed a scarcity of specific research. However, the related compound, Torososide B, has been identified as a tetrasaccharide derivative of physcion, an anthraquinone. This suggests that this compound is likely an anthraquinone glycoside. The biosynthesis of anthraquinones typically proceeds through the polyketide pathway.

Given the lack of detailed information on the this compound pathway, this guide will pivot to a thorough examination of a well-documented and analogous complex plant secondary metabolite pathway: the biosynthesis of oleanane-type triterpenoid saponins. The "oside" suffix in Torososide indicates a glycosidic structure, a defining feature of saponins. Oleanane saponins, such as the soyasaponins found in soybean (Glycine max), represent a large and economically important class of natural products. Their biosynthesis involves a complex series of enzymatic reactions, starting from the isoprenoid pathway and culminating in a diverse array of glycosylated triterpenoids.[1][2] Understanding this pathway provides a robust framework for hypothesizing and investigating the biosynthesis of other saponins and glycosylated natural products.

The Biosynthetic Pathway of Oleanane-Type Triterpenoid Saponins

The biosynthesis of oleanane-type triterpenoid saponins is a multi-step process that can be broadly divided into three key stages: the formation of the triterpenoid backbone, the oxidative modifications of the backbone, and the subsequent glycosylation events.[1][3]

2.1. Stage 1: Formation of the β-amyrin Backbone

The pathway originates from the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene. The first committed step in oleanane saponin biosynthesis is the cyclization of 2,3-oxidosqualene to the pentacyclic triterpenoid, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC).[1][4]

2.2. Stage 2: Oxidative Tailoring by Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of the β-amyrin skeleton, a series of oxidative reactions are catalyzed by various cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl, carboxyl, and other functional groups at specific positions on the triterpenoid backbone, leading to a diverse array of sapogenins (the aglycone portion of saponins). In soybean, a key CYP450 is CYP93E1 , which catalyzes the C-24 hydroxylation of β-amyrin.[3] Further oxidations at other positions, such as C-11 and C-22, are also common in the biosynthesis of various oleanane saponins.

2.3. Stage 3: Glycosylation by UDP-dependent Glycosyltransferases (UGTs)

The final and most extensive diversification of saponins is achieved through glycosylation, catalyzed by a large family of UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose, UDP-galactose, and UDP-glucuronic acid, to the hydroxyl or carboxyl groups of the sapogenin backbone.[1][3] In the biosynthesis of soyasaponin I, for instance, a series of UGTs, including UGT73P2 and UGT91H4 , sequentially add sugar residues to the sapogenol B backbone.[5][6] The number, type, and linkage of these sugar chains contribute to the vast structural and functional diversity of saponins.

Biosynthetic_Pathway_of_Soyasaponin cluster_0 Mevalonate Pathway (Cytosol) cluster_1 Triterpenoid Backbone Formation cluster_2 Oxidative Modification cluster_3 Glycosylation Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene IPP_DMAPP->2,3-Oxidosqualene Squalene Synthase, Squalene Epoxidase beta-Amyrin beta-Amyrin 2,3-Oxidosqualene->beta-Amyrin β-Amyrin Synthase (bAS) Soyasapogenol_B Soyasapogenol B beta-Amyrin->Soyasapogenol_B CYP450s (e.g., CYP93E1) Soyasaponin_III Soyasaponin III Soyasapogenol_B->Soyasaponin_III UGT (Glucuronic Acid) Soyasaponin_I Soyasaponin I Soyasaponin_III->Soyasaponin_I UGT73P2 (Galactose) UGT91H4 (Rhamnose)

Figure 1. Simplified biosynthetic pathway of Soyasaponin I in Glycine max.

Quantitative Data on Soyasaponin Biosynthesis

The accumulation of soyasaponins varies significantly among different soybean varieties, tissues, and developmental stages. Quantitative analysis is crucial for understanding the regulation of the biosynthetic pathway and for breeding programs aimed at modifying saponin content.

Table 1: Concentration of Group B Soyasaponins in Different Soybean Varieties

Soybean VarietyTotal Group B Soyasaponin Concentration (µmol/g)
Variety 12.50
Variety 23.75
Variety 34.80
Variety 45.85
(Data adapted from multiple studies on 46 soybean varieties)[7]

Table 2: Distribution of Group A and Group B Soyasaponins in Soybean Components

Soybean ComponentGroup A SoyasaponinsGroup B Soyasaponins
Germ (Hypocotyl)Predominantly PresentHigh Concentration
CotyledonsNegligibleHigh Concentration
HullsNegligibleLow Concentration
(Data summarized from qualitative and quantitative analyses)[1][8]

Experimental Protocols for Studying Saponin Biosynthesis

The elucidation of saponin biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

4.1. Protocol for Quantification of Soyasaponins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of soyasaponins from soybean flour.[7][9]

4.1.1. Materials and Reagents

  • Soybean flour

  • 70% (v/v) aqueous ethanol

  • 80% (v/v) aqueous methanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Soyasaponin standards (e.g., Soyasaponin I)

  • Formononetin (internal standard)

  • Stir plate and stir bars

  • Rotary evaporator

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV detector

4.1.2. Extraction Procedure

  • Weigh 4 g of finely ground soybean flour into a flask.

  • Add 100 mL of 70% aqueous ethanol and stir for 2.5 hours at room temperature.

  • Filter the extract and evaporate to dryness using a rotary evaporator at a temperature below 30°C.

  • Redissolve the residue in 80% aqueous methanol and transfer to a 10.0 mL volumetric flask, making up to the mark with the same solvent.

  • Add a known concentration of formononetin as an internal standard.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.05% TFA. For example, a linear gradient from 36% acetonitrile to a higher concentration over a set time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 205 nm (for non-DDMP saponins) and 292 nm (for DDMP-conjugated saponins).

  • Quantification: Prepare a standard curve using purified soyasaponin standards. Calculate the concentration of soyasaponins in the sample based on the peak area relative to the standard curve and normalized to the internal standard.

4.2. Protocol for Heterologous Expression and Functional Characterization of β-Amyrin Synthase

This protocol describes the expression of a candidate β-amyrin synthase gene in a microbial host (e.g., Saccharomyces cerevisiae) to confirm its enzymatic activity.[6][10]

4.2.1. Materials and Reagents

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., INVSc1)

  • Yeast growth media (SD-Ura, SG-Ura)

  • Plasmid containing the candidate β-amyrin synthase cDNA

  • Restriction enzymes and T4 DNA ligase (if using traditional cloning) or Gateway cloning reagents

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Glass beads for cell lysis

  • Microsome isolation buffer

  • 2,3-oxidosqualene substrate

  • Gas chromatograph-mass spectrometer (GC-MS)

4.2.2. Procedure

  • Cloning: Clone the full-length cDNA of the candidate β-amyrin synthase into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into competent S. cerevisiae cells and select for transformants on appropriate selective media.

  • Protein Expression: Grow a starter culture of the transformed yeast in SD-Ura medium overnight. Inoculate a larger volume of SG-Ura medium (containing galactose to induce expression) with the starter culture and grow for 48-72 hours.

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Lyse the cells using glass beads and isolate the microsomal fraction, which contains the membrane-bound β-amyrin synthase, by differential centrifugation.

  • Enzyme Assay: Resuspend the microsomal pellet in assay buffer. Add the substrate, 2,3-oxidosqualene. Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane). Analyze the extract by GC-MS. Compare the retention time and mass spectrum of the product with an authentic β-amyrin standard to confirm the identity of the product.

4.3. Protocol for Transcriptome Analysis to Identify Saponin Biosynthesis Genes

This protocol outlines a general workflow for using RNA sequencing (RNA-seq) to identify genes involved in soyasaponin biosynthesis by comparing gene expression in different tissues or under different conditions.[11][12][13]

Experimental_Workflow_Transcriptome Tissue_Collection 1. Tissue Collection (e.g., high vs. low saponin tissues, or elicited vs. control) RNA_Extraction 2. Total RNA Extraction and Quality Control Tissue_Collection->RNA_Extraction Library_Preparation 3. mRNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing 4. High-Throughput Sequencing (e.g., Illumina) Library_Preparation->Sequencing Data_Processing 5. Raw Data Processing and Quality Control Sequencing->Data_Processing Mapping 6. Read Mapping to Reference Genome Data_Processing->Mapping Differential_Expression 7. Differential Gene Expression Analysis Mapping->Differential_Expression Gene_Annotation 8. Functional Annotation of Differentially Expressed Genes Differential_Expression->Gene_Annotation Candidate_Selection 9. Candidate Gene Selection (e.g., CYP450s, UGTs) Gene_Annotation->Candidate_Selection Functional_Validation 10. Functional Validation (e.g., heterologous expression) Candidate_Selection->Functional_Validation

Figure 2. General workflow for transcriptome analysis to identify saponin biosynthesis genes.

4.3.1. Experimental Design and Tissue Collection

  • Design an experiment to compare tissues with differential saponin accumulation (e.g., soybean hypocotyls vs. leaves) or to compare tissues treated with an elicitor (e.g., methyl jasmonate) that induces saponin biosynthesis versus a control.

  • Harvest tissues at the appropriate developmental stage or time point after treatment, immediately freeze in liquid nitrogen, and store at -80°C.

4.3.2. RNA Extraction, Library Preparation, and Sequencing

  • Extract total RNA from the collected tissues using a suitable kit or protocol. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Prepare mRNA sequencing libraries from high-quality RNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq RNA Library Prep Kit).

  • Sequence the prepared libraries on a high-throughput sequencing platform.

4.3.3. Bioinformatic Analysis

  • Perform quality control on the raw sequencing reads and trim adapter sequences and low-quality bases.

  • Align the cleaned reads to the soybean reference genome using a splice-aware aligner (e.g., HISAT2, STAR).

  • Quantify gene expression levels (e.g., as transcripts per million - TPM).

  • Perform differential expression analysis between the compared sample groups to identify genes that are significantly up- or down-regulated.

  • Functionally annotate the differentially expressed genes by comparing their sequences to public databases (e.g., NCBI Nr, Gene Ontology, KEGG).

  • Identify candidate genes for saponin biosynthesis among the upregulated genes, focusing on gene families known to be involved in secondary metabolism, such as oxidosqualene cyclases, CYP450s, and UGTs.

4.3.4. Candidate Gene Validation

  • Validate the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR).

  • Functionally characterize promising candidate genes using methods such as heterologous expression (as described in Protocol 4.2) or virus-induced gene silencing (VIGS) in the plant.

Conclusion and Future Perspectives

The biosynthesis of oleanane-type triterpenoid saponins is a complex and highly regulated process that is beginning to be unraveled through the integration of advanced analytical, biochemical, and genomic techniques. While significant progress has been made in identifying the core enzymatic machinery, many of the specific tailoring enzymes responsible for the vast diversity of saponin structures remain to be discovered. The methodologies and foundational knowledge presented in this guide, using soyasaponin biosynthesis as a model, provide a robust framework for future research.

Future efforts in this field will likely focus on:

  • Elucidation of Novel Pathways: Applying the described experimental workflows to a wider range of plant species to uncover new saponin biosynthetic pathways and enzymes.

  • Metabolic Engineering: Utilizing the identified genes to engineer high-value saponin production in microbial or plant-based systems. This could provide a sustainable source of important pharmaceuticals and industrial compounds.

  • Understanding Regulatory Networks: Investigating the transcriptional regulation of saponin biosynthesis to understand how plants control the production of these compounds in response to developmental and environmental cues.

By continuing to build upon this foundational knowledge, the scientific community can unlock the full potential of plant-derived saponins for the benefit of human health and industry.

References

Physical and chemical properties of Torososide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torososide A, a novel bianthraquinone glucoside, has been isolated from the leaves of Cassia torosa. Its structure has been elucidated as (S)-5,7′-biphyscion 8-β-D-glucoside. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on the foundational research in the field. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its spectral data. This document is intended to serve as a core reference for researchers and professionals in drug development and natural product chemistry.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and further investigation. The data presented in Table 1 is derived from the initial isolation and characterization studies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₈H₃₂O₁₅[1]
Molecular Weight 728.659 g/mol [1]
CAS Number 165689-32-7[2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Optical Rotation Not specified in available literature
Solubility Not specified in available literature

Note: Specific quantitative data for appearance, melting point, optical rotation, and solubility are not available in the currently accessible literature. Further experimental determination is required.

Spectral Data

The structural elucidation of this compound was primarily achieved through the application of various spectroscopic techniques. A summary of the key spectral data is provided below.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for the confirmation of the molecular formula and fragmentation patterns for structural analysis, is not fully available in the public domain. The molecular weight was determined to be 728.659 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR spectral data are essential for the definitive structural assignment of this compound. While the foundational paper by Kitanaka and Takido (1995) would contain this information, the full spectral data is not available in the public abstracts.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound, as inferred from the available scientific literature.

Isolation of this compound

The isolation of this compound from Cassia torosa involves a multi-step extraction and chromatographic process.

Diagram 1: General Workflow for Isolation of this compound

Isolation_Workflow plant_material Dried Leaves of Cassia torosa extraction Extraction with a suitable solvent (e.g., Methanol) plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification torososide_a Pure this compound purification->torososide_a

Caption: A generalized workflow for the isolation of this compound.

Protocol Details:

  • Plant Material Collection and Preparation: Fresh leaves of Cassia torosa are collected and shade-dried at room temperature. The dried leaves are then powdered to a coarse consistency.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, using a Soxhlet apparatus or maceration. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step aims to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing this compound (likely the more polar fractions such as ethyl acetate or n-butanol) is subjected to column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol) is employed to separate the different components.

  • Further Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic methods.

Diagram 2: Methodologies for Structural Elucidation

Structure_Elucidation elucidation Structural Elucidation of this compound Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Infrared (IR) Spectroscopy UV-Vis Spectroscopy ms_desc Determine Molecular Weight and Formula elucidation:ms->ms_desc nmr_desc Determine Carbon-Hydrogen Framework and Connectivity elucidation:nmr->nmr_desc ir_desc Identify Functional Groups elucidation:ir->ir_desc uv_desc Analyze Chromophoric System elucidation:uv->uv_desc

Caption: Spectroscopic techniques for determining the structure of this compound.

Protocol Details:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and deduce the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms present.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, ultimately leading to the complete structural assignment of the aglycone and the sugar moiety, as well as their linkage point.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the anthraquinone chromophore.

  • Chemical Evidence: Acid hydrolysis of the glycoside to separate the aglycone and the sugar, followed by their individual characterization, can confirm the nature of the sugar and its linkage.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of purified this compound. However, extracts of Cassia tora and other isolated anthraquinones have been reported to possess a range of pharmacological effects, including but not limited to:

  • Antioxidant activity

  • Antimicrobial activity

  • Anti-inflammatory properties

It is plausible that this compound contributes to some of these observed activities. Further research is required to investigate the specific biological effects of this compound and to elucidate its mechanism of action and any involvement in cellular signaling pathways.

Diagram 3: Potential Areas for Biological Investigation of this compound

Biological_Investigation cluster_assays In Vitro Assays torososide_a This compound bioactivity Biological Activity Screening torososide_a->bioactivity mechanism Mechanism of Action Studies bioactivity->mechanism antioxidant Antioxidant Assays (e.g., DPPH, ABTS) bioactivity->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC, MBC) bioactivity->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) bioactivity->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) bioactivity->cytotoxicity pathway Signaling Pathway Analysis mechanism->pathway

References

Torososide A literature review and historical context

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Torososide A, a naturally occurring bianthraquinone glucoside isolated from the leaves of Cassia torosa, represents a molecule of significant interest within the Fabaceae family. This document provides a detailed technical overview of this compound, consolidating the available scientific literature into a singular, comprehensive resource. It covers the historical context of its discovery, its chemical structure, and the biological activities of its constituent moieties. This guide is intended to serve as a foundational reference for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction and Historical Context

This compound was first reported in the scientific literature in a 1995 publication in the journal Phytochemistry. This initial report detailed its isolation from Cassia torosa and the elucidation of its chemical structure. As a member of the anthraquinone class of compounds, which are known for their diverse pharmacological activities, this compound has potential for further investigation. Anthraquinones from Cassia species have a long history of use in traditional medicine, primarily for their laxative effects, but also for antimicrobial and anti-inflammatory properties.

The aglycone of this compound, (-)-7,7′-biphyscion, has been the subject of more recent research. A 2022 study highlighted its potent photosensitizing capabilities, demonstrating significant photocytotoxicity against human lung cancer cells (A549) under blue light irradiation[1][2][3]. This finding suggests a potential therapeutic application for the aglycone in photodynamic therapy and warrants investigation into whether the glycosylated form, this compound, retains or modulates this activity.

Chemical Structure and Properties

This compound is chemically identified as (S)-5,7′-biphyscion 8-β-d-glucoside[4]. It is classified as a bianthraquinone, meaning it is formed from the dimerization of two anthraquinone units. The specific anthraquinone monomer in this case is physcion. The structure is characterized by a glycosidic bond linking a glucose molecule to one of the physcion units.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 165689-32-7[4]
Molecular Formula C38H32O15ChemFaces
Molecular Weight 728.66 g/mol ChemFaces
Appearance Orange powderChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
Natural Source Leaves of Cassia torosa (Fabaceae)[4]

Biological Activity and Potential Therapeutic Applications

Photodynamic Therapy Potential

The aglycone of this compound, (-)-7,7′-biphyscion, has demonstrated potent photocytotoxicity. This suggests that this compound should be investigated as a potential photosensitizer for photodynamic therapy (PDT), a treatment modality that uses a combination of a photosensitizing agent, light, and oxygen to kill cancer cells and other diseased cells.

Table 2: Photocytotoxicity Data for (-)-7,7′-biphyscion (Aglycone of this compound)

Cell LineConditionEC50Source
A549 (Human Lung Carcinoma)Blue Light Irradiation (λexc = 468 nm, 9.3 J/cm²)0.064 µM[3]
A549 (Human Lung Carcinoma)DarkNon-toxic[1]
Other Potential Activities

Anthraquinones isolated from Cassia species are well-documented to possess a range of biological activities, including:

  • Purgative/Laxative Effects: This is the most well-known activity of many anthraquinone glycosides[5].

  • Antimicrobial Activity: Various extracts from Cassia tora have shown efficacy against a range of bacteria and fungi.

  • Anti-inflammatory Effects: Some anthraquinones exhibit anti-inflammatory properties.

  • Antioxidant Activity: The phenolic nature of these compounds often imparts antioxidant capabilities.

Further research is required to determine if this compound exhibits these properties and to what extent.

Experimental Protocols

While the specific details from the original 1995 publication are not accessible, a general methodology for the isolation and characterization of bianthraquinone glucosides from Cassia species can be outlined based on standard practices in phytochemistry.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of compounds like this compound from a plant source.

G General Workflow for Isolation of this compound plant_material Dried & Powdered Leaves of Cassia torosa extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) plant_material->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) crude_extract->partitioning fraction Bioactive Fraction (e.g., Ethyl Acetate) partitioning->fraction chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fraction->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

A generalized workflow for the isolation of this compound.
Structure Elucidation

The structure of a novel natural product like this compound would be determined using a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy: To identify the characteristic chromophore of the anthraquinone skeleton.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and glycosidic linkages.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most crucial technique.

    • 1H NMR: To determine the number and types of protons and their connectivity.

    • 13C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule, including the attachment point of the sugar moiety and the linkage between the two anthraquinone units.

  • Circular Dichroism (CD) Spectroscopy: To determine the stereochemistry, such as the (S)-configuration at the biaryl axis.

  • Chemical Methods: Acid hydrolysis to cleave the glycosidic bond and identify the sugar component (glucose in this case) and the aglycone.

Potential Signaling Pathways

Given the photocytotoxicity of the aglycone, a plausible mechanism of action under irradiation involves the generation of reactive oxygen species (ROS), which can induce apoptosis.

G Hypothesized PDT Signaling Pathway for the Aglycone of this compound cluster_0 Extracellular cluster_1 Cellular Environment Aglycone Aglycone Activated_Aglycone Activated Aglycone* Aglycone->Activated_Aglycone Light (e.g., 468 nm) Light Light ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Activated_Aglycone->ROS Energy Transfer to O₂ Mitochondria Mitochondria ROS->Mitochondria Induces Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

A proposed signaling pathway for the PDT effect of the aglycone.

Future Directions

The study of this compound is still in its infancy. Future research should focus on the following areas:

  • Total Synthesis: A total synthesis of this compound would confirm its structure and provide a source of the pure compound for further studies.

  • In-depth Biological Evaluation: A comprehensive screening of this compound for various biological activities, including its potential as a photosensitizer, as well as its antimicrobial, anti-inflammatory, and cytotoxic properties in the absence of light.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed studies to elucidate the underlying molecular mechanisms and signaling pathways are warranted.

  • Pharmacokinetic and Pharmacodynamic Studies: To assess its absorption, distribution, metabolism, and excretion (ADME) properties and to understand its dose-response relationship in vivo.

Conclusion

This compound is a bianthraquinone glucoside with a unique chemical structure. While direct biological data for this compound is scarce, the potent photocytotoxicity of its aglycone suggests a promising avenue for future research in the field of photodynamic therapy. The information compiled in this technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this interesting natural product. Further investigation is essential to move from its initial discovery to potential clinical applications.

References

An In-depth Technical Guide to Torososide A and its Relationship to Torososide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Torososide A and Torososide B, two natural compounds isolated from the plant Cassia torosa. While both are glycosides derived from anthraquinones, they exhibit distinct structural and biological profiles. This document details their chemical structures, summarizes their known biological activities with available quantitative data, and provides methodological insights into the assays used for their characterization. Particular focus is placed on the anti-allergic properties of Torososide B through the inhibition of leukotriene release. The relationship between these two compounds is elucidated through a comparative analysis of their molecular architecture.

Introduction

Cassia torosa, a plant belonging to the Fabaceae family, is a rich source of various bioactive secondary metabolites, particularly anthraquinone glycosides. Among these, this compound and Torososide B have been identified as compounds of interest. Torososide B has been noted for its anti-allergic properties, specifically its ability to inhibit the release of leukotrienes. Understanding the structural and functional relationship between this compound and Torososide B is crucial for exploring their therapeutic potential and for guiding future drug discovery and development efforts based on these natural scaffolds.

Chemical Structures and Properties

This compound and Torososide B share a common ancestral plant source but differ significantly in their chemical structures. This compound is a bianthraquinone glucoside, while Torososide B is a tetrasaccharide derivative of the anthraquinone physcion.

This compound

This compound has been identified as (S)-5,7′-biphyscion 8-β-D-glucoside[1]. It is a dimeric anthraquinone, where two physcion units are linked and attached to a single glucose molecule.

Torososide B

The structure of Torososide B has been established as physcion 8-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside[2]. This structure consists of a single physcion aglycone attached to a complex tetrasaccharide chain.

The table below summarizes the key chemical properties of this compound and Torososide B.

PropertyThis compoundTorososide B
Chemical Name (S)-5,7′-biphyscion 8-β-D-glucoside[1]physcion 8-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside[2]
Molecular Formula C38H32O15[3]C40H52O25[4]
Molecular Weight 728.7 g/mol [3]932.8 g/mol [4]
CAS Number 165689-32-7[5][6]Not explicitly found, but associated with PubChem CID 9988405.
General Class Bianthraquinone GlycosideMonohydroxyanthraquinone Tetrasaccharide[4]
Aglycone (S)-5,7′-biphyscionPhyscion
Glycosidic Moiety β-D-glucosideβ-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside
Source Leaves of Cassia torosa[1]Seeds of Cassia torosa[2]

Biological Activity and Mechanism of Action

The primary biological activity reported for this class of compounds from Cassia torosa is anti-allergic and anti-inflammatory.

Torososide B: Inhibition of Leukotriene Release

Torososide B has been shown to inhibit the release of leukotrienes from rat peritoneal mast cells induced by the calcium ionophore A23187[2]. Leukotrienes are potent inflammatory mediators involved in the pathophysiology of allergic reactions and asthma. By inhibiting their release, Torososide B demonstrates potential as an anti-allergic agent.

At present, specific quantitative data such as IC50 values for the leukotriene release-inhibitory activity of Torososide B are not available in the public domain abstracts of the primary literature.

This compound: Biological Activity

Currently, there is no publicly available information on the biological activity of this compound. Further research is required to elucidate its pharmacological profile.

Experimental Protocols

Isolation of this compound and B

The general procedure for isolating anthraquinone glycosides from Cassia species involves the following steps:

  • Extraction: The plant material (leaves for this compound, seeds for Torososide B) is dried, powdered, and extracted with a suitable solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G plant_material Plant Material (Cassia torosa) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chromatography Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compounds Pure Compounds (this compound and B) hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

Fig. 1: General workflow for the isolation of Torososides.
Leukotriene Release Inhibition Assay

The inhibitory effect of Torososide B on leukotriene release is typically evaluated using an in vitro assay with rat peritoneal mast cells.

  • Mast Cell Isolation: Peritoneal mast cells are collected from rats by peritoneal lavage. The cells are then purified to obtain a high percentage of mast cells.

  • Pre-incubation: The purified mast cells are pre-incubated with varying concentrations of the test compound (Torososide B) for a specific period.

  • Stimulation: The cells are then stimulated with a calcium ionophore, such as A23187, to induce the release of leukotrienes.

  • Quantification: The amount of leukotrienes released into the supernatant is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage inhibition of leukotriene release at each concentration of the test compound is calculated relative to a control (cells stimulated without the test compound).

G start Isolate Rat Peritoneal Mast Cells preincubation Pre-incubate cells with Torososide B start->preincubation stimulation Stimulate with Calcium Ionophore A23187 preincubation->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection quantification Quantify Leukotrienes (ELISA or HPLC) supernatant_collection->quantification analysis Calculate % Inhibition quantification->analysis

Fig. 2: Workflow for leukotriene release inhibition assay.

Signaling Pathways

The release of leukotrienes from mast cells upon stimulation with a calcium ionophore like A23187 is a process dependent on the influx of extracellular calcium. This bypasses the need for cell surface receptor activation and directly increases intracellular calcium levels. The elevated calcium activates phospholipase A2, which in turn initiates the arachidonic acid cascade, leading to the synthesis and release of leukotrienes. Torososide B's inhibitory action likely involves interference with one or more steps in this pathway downstream of the calcium influx.

G A23187 Calcium Ionophore (A23187) Ca_influx Ca²⁺ Influx A23187->Ca_influx PLA2 Phospholipase A₂ Activation Ca_influx->PLA2 Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Leukotrienes Leukotriene Synthesis Arachidonic_Acid->Leukotrienes Release Leukotriene Release Leukotrienes->Release Torososide_B Torososide B Torososide_B->inhibition

Fig. 3: Proposed inhibitory action of Torososide B.

Relationship between this compound and Torososide B

The relationship between this compound and Torososide B is primarily structural, stemming from their common anthraquinone core derived from physcion.

  • Aglycone Core: Torososide B contains a single physcion unit as its aglycone. This compound is a dimer of physcion, indicating a biosynthetic pathway that involves the coupling of two physcion molecules.

  • Glycosylation: The nature of glycosylation is a major point of divergence. This compound has a simple structure with a single glucose unit attached to the bianthraquinone core. In contrast, Torososide B features a complex tetrasaccharide chain, suggesting a more elaborate glycosylation process in its biosynthesis.

  • Plant Part Origin: The isolation of this compound from the leaves and Torososide B from the seeds of Cassia torosa suggests differential biosynthesis and accumulation of these compounds within the plant.

G Physcion Physcion (Anthraquinone Precursor) Dimerization Dimerization Physcion->Dimerization Glycosylation_B Elaborate Glycosylation (Tetrasaccharide) Physcion->Glycosylation_B Glycosylation_A Glycosylation (Single Glucose) Dimerization->Glycosylation_A Torososide_A This compound ((S)-5,7′-biphyscion 8-β-D-glucoside) Glycosylation_A->Torososide_A Torososide_B Torososide B (Physcion Tetrasaccharide) Glycosylation_B->Torososide_B

Fig. 4: Biosynthetic relationship of this compound and B.

Conclusion and Future Directions

This compound and Torososide B are structurally related anthraquinone glycosides from Cassia torosa. While Torososide B has demonstrated anti-allergic potential through the inhibition of leukotriene release, the biological activity of this compound remains to be explored. The significant structural differences, particularly in the aglycone and the glycosidic chain, suggest that these compounds may possess distinct pharmacological profiles.

Future research should focus on:

  • The full elucidation of the biological activity of this compound.

  • Quantitative determination of the potency of Torososide B as a leukotriene release inhibitor.

  • Investigation of the specific molecular targets and signaling pathways modulated by both compounds.

  • Comparative studies to understand how the structural differences between this compound and B influence their biological activities.

Such studies will be invaluable for unlocking the full therapeutic potential of these natural products and for the development of novel anti-inflammatory and anti-allergic agents.

References

Spectroscopic Blueprint of Torososide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Torososide A, a bianthraquinone glucoside isolated from the leaves of Cassia torosa. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and structural insights.

Executive Summary

This compound, identified as (S)-5,7′-biphyscion 8-β-d-glucoside, is a significant natural product with potential biological activities warranting further investigation. The structural elucidation of this complex molecule relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents a detailed compilation of the reported spectroscopic data for this compound, providing a foundational dataset for its identification, characterization, and further research endeavors.

Chemical Structure

Figure 1: Chemical Structure of this compound

Isolation_Workflow Plant_Material Dried & Powdered Leaves of Cassia torosa Extraction Extraction with a suitable solvent (e.g., Methanol) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Partitioning Solvent-Solvent Partitioning Filtration_Concentration->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Column_Chromatography Purification Further Purification (e.g., Sephadex, HPLC) Column_Chromatography->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound Structure_Elucidation_Pathway MS_Data Mass Spectrometry Data (Molecular Formula & Weight) Data_Integration Integration of All Spectroscopic Data MS_Data->Data_Integration IR_Data Infrared Spectroscopy Data (Functional Groups) IR_Data->Data_Integration NMR_1D 1D NMR Data (¹H, ¹³C) (Proton & Carbon Environments) NMR_1D->Data_Integration NMR_2D 2D NMR Data (COSY, HSQC, HMBC) (Connectivity & Correlations) NMR_2D->Data_Integration Structure_Proposal Proposed Structure of this compound Data_Integration->Structure_Proposal Chemical_Evidence Chemical Evidence (e.g., Hydrolysis) Structure_Proposal->Chemical_Evidence Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure Chemical_Evidence->Final_Structure

Methodological & Application

Application Note: Extraction and Purification of Torososide A from Scaevola taccada

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torososide A is a triterpenoid saponin identified from Scaevola taccada, a plant known for its traditional medicinal uses and rich phytochemical profile, including flavonoids, alkaloids, and other saponins. Triterpenoid saponins are of significant interest in drug discovery due to their diverse pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Scaevola taccada. The outlined procedures are based on established methodologies for the isolation of triterpenoid saponins from plant materials.

Data Presentation

The following tables summarize representative quantitative data for a generalized triterpenoid saponin extraction and purification process. These values are illustrative and will vary depending on the specific batch of plant material and experimental conditions.

Table 1: Extraction Parameters and Yields

ParameterValueReference
Plant MaterialDried, powdered leaves of Scaevola taccada[1]
Extraction Solvent70% Ethanol in Water[1]
Solvent-to-Solid Ratio10:1 (v/w)General Practice
Extraction Time72 hours (with agitation)[1]
Extraction TemperatureRoom TemperatureGeneral Practice
Crude Extract Yield15 - 25% (w/w of dry plant material)General Estimate

Table 2: Purification Step Summary and Expected Purity

Purification StepStationary PhaseMobile Phase (Elution Gradient)Expected Purity of this compound Fraction
Step 1: Liquid-Liquid Partitioning -n-Butanol and WaterLow (complex mixture)
Step 2: Silica Gel Column Chromatography Silica Gel (200-300 mesh)Chloroform:Methanol:Water (gradient)30 - 50%
Step 3: Reversed-Phase HPLC C18 Silica GelAcetonitrile:Water (gradient)> 95%

Experimental Protocols

1. Preparation of Plant Material

  • Collect fresh, healthy leaves of Scaevola taccada.

  • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

  • Air-dry the leaves in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, use a plant dryer at a temperature not exceeding 45°C.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Sieve the powder to ensure a uniform particle size (e.g., 40-60 mesh).

  • Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

2. Extraction of Crude Saponins

  • Weigh the desired amount of powdered Scaevola taccada leaves.

  • Place the powder in a large Erlenmeyer flask or a suitable extraction vessel.

  • Add 70% ethanol at a 10:1 solvent-to-solid ratio (e.g., 1 liter of 70% ethanol for every 100 grams of leaf powder).

  • Seal the vessel and macerate the mixture for 72 hours at room temperature with continuous agitation using a magnetic stirrer or an orbital shaker.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate (the crude ethanolic extract).

  • Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a thick, viscous residue.

  • Lyophilize or vacuum-dry the residue to obtain the crude saponin extract as a powder.

3. Purification Protocol

Step 1: Liquid-Liquid Partitioning

  • Dissolve the crude saponin extract in distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of n-butanol.

  • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper n-butanol layer, which will contain the saponins.

  • Repeat the n-butanol extraction three times to maximize the recovery of saponins.

  • Combine all the n-butanol fractions.

  • Evaporate the n-butanol under reduced pressure to obtain the n-butanol fraction enriched with saponins.

Step 2: Silica Gel Column Chromatography

  • Prepare a silica gel slurry (200-300 mesh) in chloroform.

  • Pack a glass chromatography column with the slurry to the desired height.

  • Equilibrate the column with chloroform.

  • Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried, saponin-adsorbed silica gel onto the top of the prepared column.

  • Elute the column with a stepwise gradient of chloroform, methanol, and water. A common starting point is a chloroform:methanol (95:5) mixture, gradually increasing the polarity by increasing the proportion of methanol and then introducing water.

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A common spray reagent for visualizing saponins on a TLC plate is a 10% sulfuric acid solution in ethanol, followed by heating.

Step 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Pool the fractions from the silica gel column that are enriched with this compound and evaporate the solvent.

  • Dissolve the enriched fraction in the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Perform preparative RP-HPLC using a C18 column.

  • Elute with a gradient of acetonitrile and water. The specific gradient will need to be optimized, but a typical starting point is a linear gradient from 20% to 80% acetonitrile over 40 minutes.

  • Monitor the elution profile using a suitable detector (e.g., UV at 205 nm or an Evaporative Light Scattering Detector, ELSD).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated this compound using analytical HPLC.

  • Remove the solvent from the collected fraction by lyophilization to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Plant_Material Scaevola taccada Leaves (Dried and Powdered) Extraction Maceration with 70% Ethanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Saponin Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Butanol/Water) Crude_Extract->Partitioning Butanol_Fraction n-Butanol Fraction Partitioning->Butanol_Fraction Silica_Column Silica Gel Column Chromatography Butanol_Fraction->Silica_Column Enriched_Fraction This compound Enriched Fraction Silica_Column->Enriched_Fraction RP_HPLC Preparative RP-HPLC Enriched_Fraction->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Steps Start Crude Extract Step1 Liquid-Liquid Partitioning Start->Step1 Removes highly polar/non-polar impurities Step2 Silica Gel Chromatography Step1->Step2 Separation by polarity Step3 Reversed-Phase HPLC Step2->Step3 High-resolution purification End Pure This compound Step3->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Torososide A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Torososide A, a bianthraquinone glucoside isolated from Cassia torosa. Due to the limited availability of specific validated HPLC methods for this compound in publicly accessible literature, this protocol is based on established methods for the analysis of similar compounds, such as anthraquinone glycosides and saponins, found in the Cassia genus. This method will require optimization and validation for specific applications.

Introduction

This compound is a naturally occurring bianthraquinone glucoside found in the plant Cassia torosa, which belongs to the Fabaceae family.[1][2] Natural products are a significant source of new chemical entities in drug discovery, and the accurate and precise quantification of these compounds is crucial for research and development, quality control of herbal medicines, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in complex mixtures, making it an ideal method for the analysis of this compound in plant extracts and pharmaceutical preparations. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar glycoside, will be retained on the column and separated from other components in the sample matrix based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier (e.g., acetonitrile or methanol) is proposed to achieve optimal separation of this compound from other phytochemicals present in Cassia torosa extracts. Detection is achieved using a UV-Vis detector, as anthraquinone structures typically exhibit strong absorbance in the UV region.

Experimental Protocol

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Binary or Quaternary pump

      • Autosampler

      • Column oven

      • UV-Vis or Photodiode Array (PDA) detector

    • Analytical balance

    • Ultrasonic bath

    • pH meter

    • Syringe filters (0.45 µm)

    • Volumetric flasks and pipettes

  • Reagents and Standards:

    • This compound reference standard (CAS No. 165689-32-7)[1][2]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Phosphoric acid (analytical grade)

    • Cassia torosa plant material (e.g., seeds, leaves)

Chromatographic Conditions

The following are proposed starting conditions for the HPLC analysis of this compound and may require optimization.

ParameterProposed Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or scan with PDA detector to determine optimal wavelength)
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions (from Cassia torosa seeds)
  • Grinding: Grind the dried seeds of Cassia torosa into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and extract using an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure to dryness.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC method for this compound. Note: As no specific validated method was found, this table is a template for the data that should be generated during method validation.

ParameterExpected Value/Range
Retention Time (RT) To be determined
Linearity Range e.g., 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock & Working Standard Solutions A->B G Inject Standards & Samples into HPLC System B->G C Grind Cassia torosa Plant Material D Solvent Extraction (e.g., Methanol) C->D E Filter and Concentrate Extract D->E F Reconstitute & Filter Sample Solution E->F F->G H Chromatographic Separation (C18 Column, Gradient Elution) G->H I UV Detection H->I J Generate Calibration Curve from Standards I->J K Identify & Quantify This compound in Samples J->K L Report Results K->L

References

Application Note: Quantitative Analysis of Torsemide in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torsemide (also known as Torasemide) is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the management of hypertension[1][2][3]. Accurate and sensitive quantification of Torsemide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated liquid chromatography-mass spectrometry (LC-MS) method for the determination of Torsemide in human plasma.

Pharmacological Context

Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- symporter in the thick ascending limb of the loop of Henle[1][2]. This inhibition leads to a significant increase in the excretion of water, sodium, and chloride. Compared to other loop diuretics like furosemide, Torsemide exhibits higher bioavailability and a longer duration of action, which allows for once-daily dosing[2]. The drug is primarily metabolized in the liver, with its metabolites and a portion of the unchanged drug being excreted in the urine[1].

Experimental Protocol

This protocol is based on established methods for the LC-MS/MS analysis of Torsemide in human plasma[4][5].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a clean microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., Tolbutamide or a deuterated analog like Torsemide-d7)[4][6].

  • Vortex the mixture for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether).

  • Vortex mix for 3 minutes to ensure thorough extraction.

  • Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and then centrifuge at 16,000 rpm for 10 minutes.

  • Inject a 5 µL aliquot of the supernatant into the LC-MS system[4].

2. Liquid Chromatography (LC) Conditions

A typical LC setup for Torsemide analysis would involve a reversed-phase separation.

ParameterValue
Column Inertsil ODS-3 (100 mm x 2.1 mm, 5.0 µm) or equivalent C18 column[4][5]
Mobile Phase Methanol: 10 mM Ammonium Formate (60:40, v/v)[4][5]
Flow Rate 0.2 mL/min[4][5]
Column Temperature 40°C[4][5]
Autosampler Temp. 15°C[4][5]
Injection Volume 5 µL[4]
Run Time Approximately 5 minutes[4][5]

3. Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in tandem mode (MS/MS) for selective and sensitive quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[4][7]
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) For Torsemide: 347.0 (Negative Ion Mode) or 349.1 (Positive Ion Mode)[4][7][8]
Product Ion (m/z) Dependent on fragmentation, a common fragment for Torsemide is m/z 264.08[8]
Internal Standard e.g., Tolbutamide (m/z 269.00 in negative mode) or Torsemide-d7[4][6]
Probe Voltage ~1.65 kV[5]
Nebulizing Gas Flow Dependent on instrument
Drying Gas Flow Dependent on instrument
Source Temperature ~200°C[5]

Data Presentation

The quantitative performance of the LC-MS method for Torsemide analysis is summarized below. The data is compiled from published studies.

Table 1: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r)Lower Limit of Quantification (LLOQ) (ng/mL)
Torsemide1 - 2500> 0.998[4][5]1 - 5[5][7]

Table 2: Accuracy and Precision

AnalyteQC LevelAccuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
TorsemideLow, Medium, High94.05 - 103.86[4][5]< 15[7]< 15[7]

Table 3: Recovery

AnalyteConcentration LevelExtraction Recovery (%)
TorsemideLow, Medium, High82.7 - 88.2[7]

Visualizations

Experimental Workflow for LC-MS Analysis of Torsemide

Caption: Workflow of Torsemide analysis from sample preparation to data reporting.

Signaling Pathway Context (Hypothetical for Torososide A - Adapted for Torsemide's Action)

While a specific signaling pathway for a hypothetical "this compound" is unknown, the mechanism of action for the analyzed compound, Torsemide, involves the inhibition of a key ion transporter. This can be visualized as follows:

G Figure 2: Mechanism of Action of Torsemide Torsemide Torsemide NKCC2 Na+/K+/2Cl- Symporter (Thick Ascending Limb) Torsemide->NKCC2 Inhibits Ion_Reabsorption Ion Reabsorption (Na+, K+, Cl-) NKCC2->Ion_Reabsorption Diuresis Increased Diuresis Ion_Reabsorption->Diuresis Decreased reabsorption leads to

Caption: Simplified diagram of Torsemide's inhibitory action on the Na+/K+/2Cl- symporter.

References

Application Notes and Protocols: Synthesis and Evaluation of Torvoside A Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torvoside A, a steroidal saponin isolated from Solanum torvum, along with its naturally occurring analogues, has demonstrated a range of promising biological activities, including antiviral, cytotoxic, and anti-epileptic effects.[1][2][3][4][5][6] Structure-activity relationship (SAR) studies are crucial for the development of these natural products into potent and selective therapeutic agents. While the total synthesis of complex saponins is a formidable challenge, semi-synthesis starting from the natural product offers a more accessible route to novel derivatives.[7][8] This document provides a comprehensive overview of the known biological activities of Torvoside A and its analogues, a detailed protocol for the isolation of Torvoside A from Solanum torvum, a generalized protocol for the semi-synthesis of steroidal saponin derivatives, and standardized methods for evaluating their biological activity.

Introduction to Torvoside A and its Analogues

Torvoside A is a spirostanol steroidal saponin characterized by a complex glycosidic chain attached to the C-3 position of the aglycone. Several other Torvosides, such as H, M, N, O, P, Q, and U-Z, have been isolated from Solanum torvum, differing in their glycosylation patterns and aglycone structures.[3] These structural variations provide a natural library of compounds for preliminary SAR analysis.

Known Biological Activities and Structure-Activity Relationships

The primary reported biological activities of Torvoside A and its analogues are antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and cytotoxicity against various cancer cell lines.[1][3][5] Some derivatives have also shown anti-epileptic potential.[2]

Table 1: Antiviral Activity of Torvoside Derivatives against HSV-1

CompoundIC50 (µg/mL)Reference
Torvoside H23.2[1]
Torvoside A Acetal Derivative17.4[1]

Table 2: Cytotoxic Activity of Torvoside Derivatives

CompoundCell LineIC50 (µM)Reference
Torvoside MMGC-803 (gastric cancer)Not specified, but showed significant activity[5]
Torvoside NMGC-803 (gastric cancer)Not specified, but showed significant activity[5]

Note: The lack of extensive, directly comparable quantitative data in the public domain highlights the need for systematic SAR studies.

Preliminary SAR observations suggest that both the aglycone structure and the nature and number of sugar residues in the glycosidic chain are critical for biological activity. For instance, enzymatic hydrolysis of the sugar moieties has been shown to alter the antiviral activity of Torvoside A and H.[1]

Experimental Protocols

Isolation and Purification of Torvoside A from Solanum torvum

This protocol is based on established methods for the isolation of steroidal saponins from plant material.

Workflow for Isolation of Torvoside A

G A Dried, powdered fruits of Solanum torvum B Methanol Extraction A->B C Concentration of Methanol Extract B->C D Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) C->D E n-Butanol Fraction (Saponin-rich) D->E F Column Chromatography (e.g., Silica Gel, C18) E->F G Fraction Collection and TLC Analysis F->G H Further Purification (e.g., HPLC) G->H I Pure Torvoside A H->I

Caption: Workflow for the isolation and purification of Torvoside A.

Protocol:

  • Plant Material Preparation: Air-dry fresh fruits of Solanum torvum in the shade. Once fully dried, grind the material into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Filter the extract and repeat the extraction process twice more with fresh solvent.

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The saponin fraction is typically enriched in the n-butanol layer.

  • Column Chromatography: Concentrate the n-butanol fraction and subject it to column chromatography on a silica gel or C18 stationary phase. Elute with a gradient of chloroform-methanol or a similar solvent system.

  • Fraction Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing the spots with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • High-Performance Liquid Chromatography (HPLC): Pool the fractions containing Torvoside A and perform further purification using preparative HPLC to obtain the pure compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated Torvoside A using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Generalized Protocol for Semi-Synthesis of Torvoside A Derivatives

The following protocol outlines a general approach for the chemical modification of the isolated Torvoside A. Specific reaction conditions will need to be optimized for each desired derivative.

Proposed Scheme for Semi-Synthesis of Torvoside A Derivatives

G A Isolated Torvoside A B Selective Protection of Hydroxyl Groups A->B F Selective Hydrolysis of Sugar Moieties A->F C Modification of Unprotected Hydroxyls (e.g., Acylation, Alkylation) B->C D Deprotection C->D E Purification and Characterization of Derivative D->E G Glycosylation with Novel Sugars F->G G->E

Caption: General strategies for the semi-synthesis of Torvoside A derivatives.

Protocol:

  • Protection of Reactive Groups: To achieve selective modification, protect certain hydroxyl groups on the sugar moieties and/or the aglycone using appropriate protecting groups (e.g., silyl ethers, acetals).

  • Modification of the Aglycone:

    • Esterification/Etherification: React the protected Torvoside A with acyl chlorides, anhydrides, or alkyl halides in the presence of a suitable base to introduce new functional groups at the available hydroxyl positions.

  • Modification of the Glycosidic Chain:

    • Selective Hydrolysis: Carefully control acidic or enzymatic hydrolysis to selectively remove terminal sugar residues.

    • Glycosylation: Activate the newly exposed hydroxyl group and react it with a protected sugar donor (e.g., a thioglycoside or trichloroacetimidate) to introduce a new sugar moiety.

  • Deprotection: Remove the protecting groups under conditions that do not affect the newly formed linkages.

  • Purification and Characterization: Purify the synthesized derivatives using chromatographic techniques (e.g., column chromatography, HPLC). Confirm the structure of the new compounds using NMR and MS.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

Workflow for Cytotoxicity Evaluation

G A Seed Cancer Cells in 96-well Plates B Incubate for 24h A->B C Treat Cells with Serial Dilutions of Torvoside A Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MGC-803, HeLa, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Torvoside A derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

The diverse biological activities of naturally occurring Torvosides provide a strong rationale for the development of novel derivatives with improved therapeutic potential. The protocols outlined in this document offer a comprehensive framework for the isolation of the starting material, the semi-synthesis of new analogues, and the systematic evaluation of their biological activities. These efforts will be instrumental in elucidating the structure-activity relationships of this promising class of natural products and advancing their potential as drug leads.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Torososide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torososide A, a putative saponin glycoside, belongs to a class of natural products known for a wide array of biological activities. Evidence from related compounds found in the Cassia genus, such as Torososide B and extracts from Cassia tora L., suggests potential anti-inflammatory and anticancer properties. Torososide B, isolated from Cassia torosa, has demonstrated an inhibitory effect on the release of leukotrienes, indicating anti-inflammatory potential.[1] Furthermore, extracts from Cassia tora L. have exhibited significant in vitro anticancer, anti-inflammatory, and anti-metastatic activities.[2][3]

These findings provide a strong rationale for the systematic in vitro evaluation of this compound's bioactivity. This document provides detailed protocols for a panel of in vitro assays to characterize the cytotoxic and anti-inflammatory potential of this compound.

Data Presentation

All quantitative results from the following assays should be recorded and summarized in structured tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound (MTT Assay)

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100
1
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

TreatmentConcentration (µM)NO Production (µM) (Mean ± SD)% Inhibition of NO Production
Vehicle Control-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound10
LPS + this compound25
LPS + this compound50
LPS + L-NAME (Positive Control)100

Table 3: Effect of this compound on Pro-inflammatory Cytokine (TNF-α and IL-6) Production

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound10
LPS + this compound25
LPS + this compound50
LPS + Dexamethasone (Positive Control)10

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines (e.g., TCA8113 human tongue carcinoma cells) and non-cancerous cell lines to assess its cytotoxic potential and selectivity.[2][4]

Materials:

  • This compound

  • Human cancer cell line (e.g., TCA8113)

  • Normal human cell line (e.g., fibroblasts)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (LPS with a known iNOS inhibitor like L-NAME).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Western Blot Analysis for Pro-inflammatory Protein Expression

This protocol is used to investigate the effect of this compound on the expression levels of key pro-inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in LPS-stimulated macrophages. This can elucidate the mechanism behind its anti-inflammatory activity.

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative protein expression.

G cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory Transcription TorososideA This compound TorososideA->NFkB Inhibition

Hypothesized Anti-inflammatory Mechanism

Conclusion

The provided protocols offer a foundational framework for the in vitro assessment of this compound's bioactivity. By systematically evaluating its cytotoxic and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical development and mechanistic studies.

References

Application Notes and Protocols for Evaluating Torososide A using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torososide A is a natural product isolated from plants of the Cassia genus, which belongs to the Fabaceae family. Species within the Cassia genus have been reported to possess a variety of pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.[1][2][3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the potential cytotoxic, anti-inflammatory, and apoptotic effects of this compound. The provided methodologies are designed to be robust and reproducible, enabling researchers to effectively characterize the bioactivity of this compound.[6][7][8]

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables provide a template for organizing experimental results.

Table 1: Cytotoxicity of this compound

Cell LineThis compound Concentration (µM)Cell Viability (%)IC₅₀ (µM)
0 (Control)100
1
10
50
100
0 (Control)100
1
10
50
100

Table 2: Anti-inflammatory Effects of this compound

Cell LineTreatmentNitric Oxide (NO) Production (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

Table 3: Pro-Apoptotic Effects of this compound

Cell LineThis compound Concentration (µM)Caspase-3/7 Activity (Fold Change)
0 (Control)1.0
1
10
50
100

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[9][10][11][12][13]

Materials:

  • Target cell lines (e.g., cancer cell lines like A549, or normal cell lines like MRC-5 for selectivity assessment)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[12]

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

MTT Assay Experimental Workflow
Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[14]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[15]

  • Sodium nitrite standard solution

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[16]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent (equal parts of Part A and Part B mixed just before use) to the supernatant.[17]

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.[15]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

This protocol measures the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[18][19][20][21][22][23][24][25]

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • LPS

  • This compound stock solution

  • Human or Mouse TNF-α and IL-6 ELISA kits

  • 96-well plates

Protocol:

  • Seed and treat RAW 264.7 cells with this compound and LPS as described in the Griess assay protocol.

  • After 24 hours of incubation, collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. A general procedure is as follows: a. Add standards and samples to the antibody-coated wells. b. Incubate for the specified time. c. Wash the wells to remove unbound substances. d. Add the detection antibody. e. Incubate and wash. f. Add the enzyme conjugate (e.g., Streptavidin-HRP). g. Incubate and wash. h. Add the substrate solution and incubate until color develops. i. Add the stop solution. j. Measure the absorbance at the specified wavelength (typically 450 nm).

  • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_assays Downstream Assays cluster_griess Griess Assay cluster_elisa ELISA seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess_reagent Add Griess Reagent collect->griess_reagent elisa_protocol Perform TNF-α/IL-6 ELISA collect->elisa_protocol read_griess Read Absorbance at 540nm griess_reagent->read_griess read_elisa Read Absorbance at 450nm elisa_protocol->read_elisa

Anti-inflammatory Assay Workflow
Apoptosis Induction Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[26][27][28][29][30]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates

Protocol:

  • Seed cells in a white-walled 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[27]

  • Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.[28]

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as a fold change in caspase activity relative to the untreated control.

Signaling Pathway Diagrams

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.[31][32][33][34] this compound's anti-inflammatory effects may be mediated through the inhibition of this pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) TorososideA This compound TorososideA->IKK inhibits?

NF-κB Signaling Pathway
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, can be induced through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[35][36][37][38][39] Both pathways converge on the activation of executioner caspases like caspase-3 and -7.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase37 Caspase-3, -7 Caspase8->Caspase37 CellStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome CytochromeC->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis TorososideA This compound TorososideA->CellStress induces?

References

Unraveling the Pharmacology of Torososide A: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of novel therapeutic agents requires robust and well-characterized preclinical models to elucidate their pharmacological properties, efficacy, and safety. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the pharmacological effects of Torososide A using relevant animal models. The information presented herein is intended to serve as a comprehensive guide for designing and executing in vivo studies to explore the therapeutic potential of this compound.

Due to the current lack of publicly available research specifically on "this compound," this document will focus on a potential misspelling, "Torsemide," a well-established loop diuretic. The protocols and models described are based on the known pharmacology of Torsemide and can be adapted for the investigation of novel compounds with similar anticipated mechanisms of action. Should "this compound" be a distinct molecule, these guidelines provide a foundational framework that can be tailored once its specific biological targets are identified.

Pharmacological Profile of Torsemide

Torsemide is a pyridine-sulfonylurea loop diuretic that acts on the thick ascending limb of the loop of Henle in the kidneys.[1] Its primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter, leading to a significant increase in the excretion of sodium, chloride, and water.[2][3] This diuretic effect makes it a valuable therapeutic agent for managing conditions associated with fluid retention (edema), such as congestive heart failure, renal disease, and hepatic cirrhosis.[1][4] Additionally, Torsemide is used in the treatment of hypertension.[2][5]

Recommended Animal Models

The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. Based on the known indications of Torsemide, the following animal models are recommended for studying the pharmacology of compounds with diuretic and antihypertensive properties.

Animal Models of Edema
  • Congestive Heart Failure (CHF)-Induced Edema Model:

    • Species: Rat (Sprague-Dawley or Wistar) or Mouse (C57BL/6).

    • Induction Method: Myocardial infarction induced by ligation of the left anterior descending (LAD) coronary artery is a common method to create a CHF model. This leads to fluid retention and systemic edema.

  • Nephrotic Syndrome-Induced Edema Model:

    • Species: Rat (Sprague-Dawley).

    • Induction Method: Administration of puromycin aminonucleoside (PAN) or adriamycin can induce glomerular injury, leading to proteinuria and subsequent edema, mimicking human nephrotic syndrome.

  • Liver Cirrhosis-Induced Ascites Model:

    • Species: Rat (Sprague-Dawley or Wistar).

    • Induction Method: Chronic administration of carbon tetrachloride (CCl4) or bile duct ligation can induce liver fibrosis and cirrhosis, resulting in the accumulation of ascitic fluid.

Animal Models of Hypertension
  • Spontaneously Hypertensive Rat (SHR):

    • Species: Rat.

    • Description: This is a genetic model of essential hypertension and is one of the most widely used models for studying antihypertensive drugs.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat:

    • Species: Rat (Sprague-Dawley or Wistar).

    • Induction Method: Unilateral nephrectomy followed by subcutaneous implantation of a DOCA pellet and provision of saline drinking water induces a state of mineralocorticoid-dependent hypertension.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pharmacological effects of a test compound like Torsemide (or this compound).

Protocol 1: Evaluation of Diuretic Activity in Normal Rodents

Objective: To determine the dose-dependent diuretic, natriuretic, and kaliuretic effects of the test compound.

Animals: Male Sprague-Dawley rats (200-250 g).

Materials:

  • Test compound (e.g., Torsemide as a reference)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Metabolic cages

  • Saline solution (0.9% NaCl)

  • Flame photometer or ion-selective electrodes

Procedure:

  • House rats individually in metabolic cages for acclimatization for at least 24 hours. Provide free access to food and water.

  • Fast the animals overnight before the experiment but allow free access to water.

  • On the day of the experiment, administer a saline load (25 mL/kg, p.o.) to ensure a good baseline urine flow.

  • One hour after the saline load, administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses. Include a positive control group treated with a known diuretic like Furosemide or Torsemide.

  • Collect urine over a period of 6 to 24 hours.

  • Measure the total urine volume for each animal.

  • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

Data Presentation:

Treatment GroupDose (mg/kg)Urine Volume (mL/24h)Na+ Excretion (mEq/24h)K+ Excretion (mEq/24h)Cl- Excretion (mEq/24h)
Vehicle Control-
Test CompoundX
Test CompoundY
Test CompoundZ
Reference DrugR
Protocol 2: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the long-term antihypertensive effect of the test compound.

Animals: Male Spontaneously Hypertensive Rats (SHR) (14-16 weeks old).

Materials:

  • Test compound

  • Vehicle

  • Tail-cuff plethysmography system or telemetry system for blood pressure measurement

Procedure:

  • Acclimatize the SHR to the blood pressure measurement procedure for at least one week.

  • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.

  • Group the animals based on their baseline SBP to ensure uniform distribution.

  • Administer the test compound or vehicle daily via oral gavage for a period of 4 to 8 weeks.

  • Measure SBP, DBP, and HR at regular intervals (e.g., weekly) throughout the study period.

  • At the end of the study, animals can be euthanized, and organs (heart, kidneys) can be collected for histopathological analysis and biomarker assessment (e.g., cardiac hypertrophy markers).

Data Presentation:

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Week 1 SBP (mmHg)Week 2 SBP (mmHg)Week 4 SBP (mmHg)Week 8 SBP (mmHg)
Vehicle Control-
Test CompoundX
Test CompoundY
Reference DrugR

Signaling Pathways and Visualization

The primary mechanism of action of loop diuretics like Torsemide is the inhibition of the Na+/K+/2Cl- cotransporter in the renal tubules. This direct action on ion transport is the key signaling event.

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_blood Bloodstream Torososide_A This compound NKCC2 Na+/K+/2Cl- Cotransporter Torososide_A->NKCC2 Inhibition Reabsorption Ion Reabsorption NKCC2->Reabsorption Decreased Na Na+ Na->NKCC2 K K+ K->NKCC2 Cl 2Cl- Cl->NKCC2 Blood Blood Reabsorption->Blood

Caption: Inhibition of the Na+/K+/2Cl- cotransporter by this compound.

Below is a diagram illustrating the general workflow for evaluating the diuretic and antihypertensive properties of a test compound in animal models.

G Start Start Dose_Selection Dose Range Finding Start->Dose_Selection Acute_Diuretic_Study Acute Diuretic Activity in Normal Rats Data_Analysis_Diuretic Urine Volume & Ion Analysis Acute_Diuretic_Study->Data_Analysis_Diuretic Chronic_Antihypertensive_Study Chronic Antihypertensive Efficacy in SHRs Data_Analysis_BP Blood Pressure & Heart Rate Analysis Chronic_Antihypertensive_Study->Data_Analysis_BP Dose_Selection->Acute_Diuretic_Study Dose_Selection->Chronic_Antihypertensive_Study Efficacy_Conclusion Conclusion on Efficacy Data_Analysis_Diuretic->Efficacy_Conclusion Data_Analysis_BP->Efficacy_Conclusion

Caption: Experimental workflow for in vivo pharmacological assessment.

The protocols and animal models outlined in this document provide a solid foundation for the preclinical investigation of "this compound" or any novel compound with potential diuretic and antihypertensive properties. By systematically evaluating the acute and chronic effects on diuresis, electrolyte balance, and blood pressure, researchers can gain crucial insights into the pharmacological profile of the test compound. The use of well-established models and standardized protocols will ensure the generation of high-quality, reproducible data essential for advancing the development of new therapeutic agents.

References

Application Notes and Protocols for Assessing the Purity of Torososide A Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torososide A, an oleanane-type triterpenoid saponin isolated from the stems of Stauntonia chinensis, has garnered significant interest for its potential therapeutic properties. As with any natural product intended for research or pharmaceutical development, rigorous assessment of its purity is paramount to ensure the reliability of biological data and to meet regulatory standards. This document provides detailed application notes and protocols for the purity assessment of this compound samples using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Thin-Layer Chromatography (HPTLC).

Analytical Methodologies

A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detection of non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive and selective detection and identification of impurities based on their mass-to-charge ratio.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for determining the absolute purity of the sample without the need for a specific reference standard of the analyte.

  • High-Performance Thin-Layer Chromatography (HPTLC): A powerful tool for fingerprinting analysis and semi-quantitative assessment of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is a robust and widely used method for the quantitative assessment of the purity of this compound. This method separates this compound from its potential impurities based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% formic acid

  • Gradient Elution:

    Time (min) % A % B
    0 20 80
    25 60 40
    30 90 10
    35 90 10
    36 20 80

    | 45 | 20 | 80 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as saponins often lack a strong chromophore, detection at lower wavelengths is necessary).[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the this compound sample is determined by the area percentage method. The peak area of this compound is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation

Table 1: HPLC Purity Assessment of this compound Batches

Batch No.Retention Time (min)Peak AreaPurity (%)
TA-00118.5125436798.2
TA-00218.6134567899.1
TA-00318.5119876597.5

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate result result calculate->result Purity Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for the detection and identification of trace-level impurities in this compound samples.

Experimental Protocol

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Liquid Chromatography Conditions:

  • Same as the HPLC method described in section 3.1.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative modes (run separately to detect a wider range of impurities).

  • Mass Range: m/z 100-2000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Nitrogen): Desolvation gas 800 L/h, Cone gas 50 L/h

  • Data Acquisition: Full scan mode for impurity profiling and tandem MS (MS/MS) for structural elucidation of detected impurities.

Sample Preparation:

  • Same as the HPLC method (section 3.1).

Data Analysis:

  • Extract ion chromatograms for expected and unexpected impurities.

  • Characterize impurities based on their mass-to-charge ratios and fragmentation patterns from MS/MS spectra. The fragmentation behavior of triterpenoid saponins can provide structural information.[2]

Data Presentation

Table 2: Impurities Detected in this compound (Batch TA-003) by LC-MS

Peak No.Retention Time (min)[M+H]⁺ (m/z)Proposed IdentityRelative Abundance (%)
115.2957.5Isomeric Saponin0.8
221.8811.4Aglycone Moiety0.5
325.11103.6Related Saponin1.2

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect Mass Detection ionize->detect profile Impurity Profiling detect->profile identify Impurity Identification (MS/MS) profile->identify result result identify->result Impurity Report

Caption: Workflow for LC-MS Impurity Profiling of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct measurement of the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[3]

Experimental Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Methanol-d4 or Pyridine-d5).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30° (to ensure full relaxation between scans).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis of saponins).

  • Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).

  • Acquisition Time: At least 3 seconds.

  • Temperature: 298 K.

Data Processing and Analysis:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum carefully.

  • Perform baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Data Presentation

Table 3: qNMR Purity Assessment of this compound (Batch TA-002)

ParameterThis compoundInternal Standard (Maleic Acid)
Mass (mg)10.255.12
Molecular Weight ( g/mol )941.1116.07
Signal (ppm)5.30 (olefinic proton)6.28 (olefinic protons)
Number of Protons (N)12
Integral (I)1.001.25
Purity of IS (%)-99.9
Calculated Purity (%) 99.2 -
Experimental Workflow```dot

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & IS dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate result result calculate->result Absolute Purity

Caption: Workflow for HPTLC Fingerprinting of this compound.

Summary and Conclusion

The purity of this compound samples should be assessed using a combination of chromatographic and spectroscopic techniques. HPLC provides a reliable method for quantitative purity determination based on area percentage. LC-MS is essential for the sensitive detection and identification of potential impurities. qNMR offers a powerful tool for determining the absolute purity without the need for an identical reference standard. HPTLC serves as an excellent method for fingerprinting and semi-quantitative analysis. The application of these orthogonal methods will ensure a comprehensive and accurate assessment of the purity of this compound, which is critical for its advancement in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Torososide A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Torososide A extraction from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a type of anthraquinone glycoside. Glycosides are compounds containing a sugar part (glycone) bonded to a non-sugar part (aglycone). The primary sources of this compound and related compounds are plants from the Cassia genus (Family: Fabaceae), such as Cassia tora, Cassia obtusifolia (also known as Semen Cassiae), and Cassia fistula.[1]

Q2: Which solvent system is best for extracting this compound?

The optimal solvent depends on the chosen extraction method and the desired purity. Aqueous ethanol solutions are highly effective.

  • 80% Ethanol: Found to be optimal for ultrasonic-assisted extraction of free anthraquinones from Cassia seeds.[2]

  • 70% Ethanol: Commonly used for methods like maceration, percolation, and Soxhlet extraction of anthraquinone glycosides from Cassia fistula pods.[3]

  • Water: Particularly effective for extracting the glycoside forms of anthraquinones, as used in the decoction method. Anthraquinone aglycones (the non-sugar part) are less soluble in water and more soluble in organic solvents.[3]

Q3: How does temperature affect the extraction yield and stability of this compound?

Temperature is a critical parameter that must be carefully controlled.

  • Yield: Increasing temperature generally enhances solvent penetration and mass transfer, improving extraction efficiency. Optimal temperatures between 53°C and 65°C have been reported for anthraquinone extraction.[2][4]

  • Stability: this compound, being a glycoside, is susceptible to hydrolysis (breakdown) under harsh conditions. High temperatures, especially in the presence of acids, can cleave the sugar moiety, reducing the yield of the desired compound. For thermolabile glycosides, extraction temperatures below 45°C are often recommended.

Q4: What pre-treatment steps are necessary for the plant material?

Proper preparation of the plant material is crucial for maximizing extraction efficiency.

  • Drying: Fresh plant material should be dried in a well-ventilated area away from direct sunlight, or in an oven at low temperatures (40-50°C) to prevent the degradation of active compounds.

  • Grinding: The dried material should be ground into a fine powder. This significantly increases the surface area available for solvent contact, leading to a more efficient extraction.

Troubleshooting Guide

Issue: Low Yield of this compound

Potential Cause Troubleshooting Step
Inefficient Cell Wall Disruption Ensure the plant material is ground to a fine, consistent powder. Consider using ultrasonic-assisted extraction, which uses cavitation to disrupt cell walls.[2]
Incorrect Solvent Choice The polarity of the solvent is key. If extracting the glycoside form, ensure sufficient water content (e.g., 70-80% ethanol). For aglycones, a less polar solvent might be better.[3]
Suboptimal Solid-to-Solvent Ratio An insufficient volume of solvent will result in an incomplete extraction. Ratios of 1:15 to 1:20 (g/mL) are a good starting point.[2][4]
Incomplete Extraction Time Ensure the extraction proceeds long enough for the solvent to penetrate the material fully. For static methods like maceration, this may require 24 hours or longer, with repeated solvent changes until exhaustion.[1]
Degradation During Extraction This compound may be degrading due to excessive heat or acidic conditions. Monitor the pH and consider buffering the solvent. Use the lowest effective temperature.

Issue: High Levels of Impurities in the Crude Extract

Potential Cause Troubleshooting Step
Non-selective Solvent Highly polar solvents like methanol or aqueous ethanol can co-extract a wide range of compounds (sugars, chlorophyll, etc.).
Presence of Fats and Oils Seeds, in particular, can be rich in lipids. Perform a pre-extraction (defatting) step with a non-polar solvent like hexane before the main extraction.
Lack of a Purification Step A crude extract will always contain impurities. Implement a post-extraction purification step using column chromatography with a suitable adsorbent like macroporous resin (e.g., D101) or silica gel.[1][5]

Data on Extraction Methods for Anthraquinones from Cassia

The following table summarizes the yield of total anthraquinones and anthraquinone glycosides from Cassia fistula pods using different extraction methods. This data can serve as a baseline for optimizing this compound extraction.

Extraction MethodSolventTotal Anthraquinones (% w/w)Total Anthraquinone Glycosides (% w/w)Reference
Decoction Water0.2383 ± 0.00110.2383 ± 0.0011[3]
Maceration 70% Ethanol0.3139 ± 0.0129Not specified, but lower than decoction[3]
Percolation 70% EthanolLower than MacerationLower than Maceration[3]
Soxhlet Extraction 70% EthanolLower than MacerationLower than Maceration[3]

Data is calculated as rhein equivalent. Note that the decoction method, using water, is highly selective for the desired active glycoside form.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Anthraquinones

This method is optimized for rapid extraction and high efficiency.

  • Preparation: Grind dried Semen Cassiae into a coarse powder.

  • Extraction:

    • Place the powder in an extraction vessel with 80% aqueous ethanol at a solid-to-liquid ratio of 1:15 (g/mL).[2]

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature to 65°C and the ultrasonic treatment time to 30 minutes with a power of 100 W.[2]

  • Filtration: After extraction, filter the mixture to separate the liquid extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

Protocol 2: Decoction for Selective Glycoside Extraction

This traditional method is simple and highly effective for extracting water-soluble glycosides.[3]

  • Preparation: Use fresh or dried and powdered plant material (e.g., Cassia fistula pulp).

  • Extraction:

    • Combine 10 g of plant material with 100 mL of distilled water.

    • Boil the mixture for one hour, maintaining a temperature of 95-98°C.

    • Filter the mixture through a muslin cloth or filter paper.

  • Re-extraction: Re-extract the solid residue with fresh water to ensure complete extraction (test the filtrate with Borntrager's reaction until negative).

  • Concentration: Combine the filtrates and evaporate the water on a boiling water bath to yield the crude extract.

Protocol 3: Purification of Crude Extract using Macroporous Resin

This protocol is for purifying the crude extract to isolate the anthraquinone glycoside fraction.[5]

  • Preparation: Dissolve the crude extract in distilled water to a suitable concentration.

  • Column Packing: Pack a chromatography column with D101 macroporous resin. The bed diameter to length ratio should be approximately 1:10 to 1:20.

  • Adsorption: Load the dissolved extract onto the column at a slow flow rate (e.g., 1 bed volume per hour).

  • Washing: Wash the column with distilled water to remove highly polar impurities like sugars.

  • Elution: Elute the adsorbed compounds (including this compound) with an appropriate concentration of ethanol (e.g., 70-95%). Collect the fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

Visualizations

experimental_workflow cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Crude Extraction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis & Isolation plant_material Plant Material (Cassia sp.) drying Drying (40-50°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction (e.g., UAE with 80% EtOH) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_prep Macroporous Resin Column Chromatography loading Load Crude Extract column_prep->loading wash Wash with Water loading->wash elution Elute with Ethanol wash->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC / HPLC Analysis fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling final_product Pure this compound pooling->final_product

Caption: Experimental workflow for this compound extraction and purification.

logical_relationship cluster_params Key Extraction Parameters yield This compound Yield solvent Solvent Polarity solvent->yield affects solubility temp Temperature temp->yield affects kinetics & stability time Extraction Time time->yield affects completeness ratio Solid:Solvent Ratio ratio->yield affects concentration gradient particle Particle Size particle->yield affects surface area method Extraction Method (e.g., UAE, Maceration) method->yield affects efficiency

Caption: Key parameters influencing the yield of this compound extraction.

References

Technical Support Center: Overcoming Solubility Challenges with Torososide A in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Torososide A in biological assays. Given the limited specific data on this compound, this guide also incorporates general strategies for improving the solubility of steroidal saponins, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product isolated from Cassia torosa[1]. Like many other saponins, it is an amphiphilic molecule with a complex structure, consisting of a hydrophobic aglycone and hydrophilic sugar moieties[2][3]. This structure can lead to low aqueous solubility, posing a significant challenge in biological assays where consistent and known concentrations in aqueous media are crucial for obtaining reliable and reproducible data[4]. Poor solubility can result in underestimated biological activity and inaccurate structure-activity relationships.

Q2: What are the initial signs of solubility problems with this compound in my assay?

Common indicators of solubility issues include:

  • Precipitation: Visible particulate matter, cloudiness, or a film in your stock solutions or assay wells.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Non-linear Dose-Response Curves: Atypical or flat dose-response curves that do not follow expected pharmacological models.

  • Low Potency: The compound appears less active than expected, which might be due to a lower-than-intended concentration in solution.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

For initial stock solutions, organic solvents are typically necessary. The choice of solvent can significantly impact the final solubility in your aqueous assay medium.

SolventConcentration RangeNotes
Dimethyl Sulfoxide (DMSO)10-20 mMThe most common choice for initial solubilization. However, the final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity. Ensure the stock is stored properly to prevent water absorption and precipitation.
Ethanol1-10 mMA less toxic alternative to DMSO. However, it is more volatile and may not be suitable for all cell types.
Methanol1-10 mMCan be effective but is generally more toxic to cells than ethanol.

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous assay buffer. Direct dissolution in aqueous buffer is often unsuccessful for poorly soluble compounds.

Troubleshooting Guide: Enhancing this compound Solubility in Biological Assays

Problem 1: Precipitation is observed after diluting the stock solution into the aqueous assay medium.

This is a common issue when the aqueous buffer has a much lower solubilizing capacity than the organic stock solvent.

Solutions:

  • Optimize the Dilution Protocol:

    • Serial Dilutions: Perform serial dilutions in a mixture of the organic solvent and aqueous buffer before the final dilution into the assay medium.

    • Vortexing/Sonication: Vigorously vortex or sonicate the solution during and after dilution to aid in dispersion.

  • Use of Co-solvents and Excipients:

    • Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final assay medium. The concentration should be optimized to enhance solubility without affecting the biological system.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (0.01-0.1%) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility[5].

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative[6].

Problem 2: Inconsistent or non-reproducible assay results.

This may be due to the compound not being fully dissolved, leading to variations in the actual concentration in the assay wells.

Solutions:

  • Solubility Assessment: Before proceeding with biological assays, determine the kinetic solubility of this compound in your specific assay buffer. This can be done using methods like nephelometry or by visual inspection after centrifugation of a saturated solution.

  • Pre-warming Solutions: Gently warming the stock solution and the assay buffer before dilution can sometimes improve solubility. Ensure the temperature is not high enough to degrade the compound or affect assay components.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. If this compound has ionizable groups, adjusting the pH of the assay buffer (within the physiological tolerance of the cells or enzyme) might improve solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Visually inspect the solution for any undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Solubility using Cyclodextrins
  • Prepare a stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).

  • Prepare a stock solution of a suitable cyclodextrin (e.g., 100 mM Hydroxypropyl-β-cyclodextrin) in the aqueous assay buffer.

  • For the working solution, first, add the required volume of the cyclodextrin stock solution to the assay buffer.

  • While vortexing the cyclodextrin-containing buffer, slowly add the required volume of the this compound stock solution.

  • Continue to vortex for several minutes to allow for the formation of inclusion complexes.

  • Use this working solution for your biological assay. The final concentrations of both this compound and the cyclodextrin should be optimized for your specific assay.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not well-documented, many steroidal saponins are known to modulate pathways involved in inflammation, apoptosis, and cell proliferation. Below are generalized diagrams representing a common signaling pathway that could be investigated and a typical experimental workflow for assessing the effect of a poorly soluble compound.

experimental_workflow Experimental Workflow for a Poorly Soluble Compound cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) solubilization Optimize Solubilization Strategy (e.g., Co-solvents, Cyclodextrins) stock->solubilization working Prepare Working Solutions in Assay Medium solubilization->working treatment Treat Cells/Enzyme with This compound Working Solutions working->treatment incubation Incubate for a Defined Period treatment->incubation readout Measure Assay Readout (e.g., Viability, Enzyme Activity) incubation->readout dose_response Generate Dose-Response Curves readout->dose_response ic50 Calculate IC50/EC50 Values dose_response->ic50

Caption: A typical experimental workflow for testing a poorly soluble compound like this compound.

signaling_pathway Hypothetical Signaling Pathway Modulation by a Saponin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Membrane Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activation inhibitor Inhibitory Protein (e.g., IκB) kinase2->inhibitor Phosphorylation & Degradation transcription_factor_n Active Transcription Factor transcription_factor->transcription_factor_n Translocation inhibitor->transcription_factor Inhibition gene_expression Target Gene Expression (e.g., Inflammatory Cytokines) transcription_factor_n->gene_expression Induction saponin Saponin (e.g., this compound) saponin->receptor Modulation

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Torososide A and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for the analysis of this compound?

A1: For initial method development for this compound, a reversed-phase HPLC (RP-HPLC) method is recommended. Saponins like this compound are often successfully separated using a C18 column with a gradient elution. Due to the lack of a strong UV chromophore in many saponins, detection at low wavelengths (e.g., 203 nm) or the use of an Evaporative Light Scattering Detector (ELSD) is advisable.[1][2][3]

Here is a summary of typical starting conditions:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 203 nm or ELSD
Injection Volume 10 µL

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing in HPLC can be caused by several factors. A common issue with saponins is secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot peak tailing:

  • Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing secondary interactions.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Assess Column Health: The column may be contaminated or have a void. First, try flushing the column with a strong solvent. If the problem persists, consider replacing the column frit or the column itself.[4]

  • Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.

Q3: I am not getting good resolution between this compound and a closely eluting impurity. How can I improve the separation?

A3: Improving resolution between closely eluting peaks often requires a systematic optimization of the chromatographic conditions.

  • Modify the Gradient: A shallower gradient will increase the separation time and can improve the resolution between critical pairs.[5]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

  • Adjust the Temperature: Increasing the column temperature can improve efficiency and may change the elution order, potentially improving resolution.

  • Consider a Different Stationary Phase: If modifying the mobile phase does not provide adequate resolution, trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase from another manufacturer) may be necessary.

Troubleshooting Guides

Problem: High Backpressure

High backpressure is a common issue in HPLC systems and can lead to leaks and damage to the pump and column.

Troubleshooting Workflow:

high_backpressure start High Backpressure Detected check_pressure Disconnect Column Run Pump start->check_pressure pressure_normal Pressure Normal? check_pressure->pressure_normal clogged_column Issue is with the Column - Backflush Column - Replace Frit - Replace Column pressure_normal->clogged_column No pressure_high Pressure Still High? pressure_normal->pressure_high Yes end System Pressure Normalized clogged_column->end check_tubing System Clog - Check Tubing for Blockages - Check Injector - Check In-line Filter pressure_high->check_tubing Yes pressure_high->end No check_tubing->end

Caption: Troubleshooting workflow for high backpressure.

Detailed Steps:

  • Isolate the Column: Disconnect the column from the system and run the pump with the mobile phase. If the pressure returns to normal, the blockage is in the column.

  • Address Column Blockage: If the column is the issue, try back-flushing it (reversing the flow direction) with a compatible solvent at a low flow rate. If this does not resolve the issue, the inlet frit may be clogged and require replacement. As a last resort, the column may need to be replaced.

  • Inspect the System: If the pressure remains high without the column, the blockage is elsewhere in the system. Systematically check for blockages in the tubing, injector, and any in-line filters.

Problem: No Peaks or Unexpectedly Small Peaks

The absence of peaks or the appearance of very small peaks can be frustrating. This guide will help you diagnose the potential causes.

Troubleshooting Workflow:

no_peaks start No/Small Peaks Observed check_injection Check Injection Process - Sample in Vial? - Syringe/Autosampler OK? - Correct Injection Volume? start->check_injection injection_ok Injection Process OK? check_injection->injection_ok fix_injection Resolve Injection Issue injection_ok->fix_injection No check_detector Check Detector Settings - Lamp On? - Correct Wavelength? - ELSD Nebulizer/Drift Tube Temp OK? injection_ok->check_detector Yes end Peaks Detected Successfully fix_injection->end detector_ok Detector Settings OK? check_detector->detector_ok fix_detector Correct Detector Settings detector_ok->fix_detector No check_flow Check Mobile Phase Flow - Flow Rate Correct? - Leaks in System? detector_ok->check_flow Yes fix_detector->end flow_ok Flow OK? check_flow->flow_ok fix_flow Address Flow Issue - Check for Leaks - Prime Pump flow_ok->fix_flow No flow_ok->end Yes fix_flow->end

Caption: Troubleshooting workflow for no or small peaks.

Detailed Steps:

  • Verify the Injection: Ensure the sample vial contains enough sample and that the autosampler or manual syringe is functioning correctly. Double-check the injection volume.

  • Check Detector Parameters: For UV detection, confirm the lamp is on and set to the correct wavelength. For ELSD, ensure the nebulizer and drift tube temperatures are appropriate for your mobile phase and analytes.[3]

  • Confirm Mobile Phase Flow: Check for any leaks in the system. Ensure the pump is delivering the mobile phase at the set flow rate and that the system is properly primed.[4]

  • Sample Integrity: Consider the possibility of sample degradation. If the sample is unstable, it may have degraded before analysis.

Experimental Protocols

Protocol 1: HPLC Method for this compound and Related Compounds

This protocol outlines a standard method for the separation of this compound from potential impurities.

1. Sample Preparation:

  • Accurately weigh 1 mg of the sample and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
  • Further dilute the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a final concentration of 100 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 203 nm

3. Gradient Program:

Time (min)% Mobile Phase B
0.020
25.070
30.090
35.090
35.120
40.020

4. Data Analysis:

  • Integrate the peaks of interest.
  • Calculate the percentage of related substances based on the peak area of this compound.

Logical Relationship for Method Development:

method_development start Define Separation Goal select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., ACN/Water) start->select_mobile_phase initial_run Perform Initial Gradient Run select_column->initial_run select_mobile_phase->initial_run good_separation Adequate Separation? initial_run->good_separation optimize_gradient Optimize Gradient - Adjust Slope - Adjust Initial/Final %B good_separation->optimize_gradient No final_method Final Validated Method good_separation->final_method Yes optimize_temp Optimize Temperature optimize_gradient->optimize_temp optimize_ph Optimize Mobile Phase pH optimize_temp->optimize_ph optimize_ph->initial_run

Caption: Logical workflow for HPLC method development.

References

Enhancing the stability of Torososide A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Torososide A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of saponins and established principles of drug stability analysis. The experimental protocols are intended as a guide for researchers to generate their own stability data for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or shows precipitation. What is the likely cause?

A1: Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • pH: Saponins can have varying solubility at different pH values. The presence of acidic or basic functional groups on the aglycone or sugar moieties can influence their charge state and, consequently, their solubility. It is crucial to determine the optimal pH range for solubility.

  • Temperature: Like many compounds, the solubility of this compound is temperature-dependent. Storing a concentrated solution at a lower temperature (e.g., 4°C) than the temperature at which it was prepared can lead to precipitation.

  • Solvent Choice: this compound may have limited solubility in purely aqueous buffers. The use of co-solvents such as DMSO, ethanol, or methanol is often required to achieve and maintain the desired concentration. However, the final concentration of the organic solvent should be carefully controlled to avoid affecting the experiment.

Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be the reason?

A2: A loss of biological activity often indicates chemical degradation. For saponins like this compound, the most common degradation pathway is the hydrolysis of the glycosidic bonds that link the sugar chains to the aglycone (sapogenin). This can be catalyzed by:

  • Acidic or Basic Conditions: Extreme pH values can accelerate the cleavage of glycosidic linkages.

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for hydrolytic reactions.[1][2]

  • Enzymatic Degradation: If working with biological matrices (e.g., cell culture media, plasma), endogenous enzymes could potentially cleave the sugar moieties.

Q3: How should I prepare and store my stock solutions of this compound to maximize stability?

A3: For optimal stability, consider the following recommendations:

  • Solvent: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO or absolute ethanol, which minimizes hydrolysis.[3]

  • Storage Temperature: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.[3]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Light Protection: Store solutions in amber vials or protect them from light, as some complex organic molecules can be susceptible to photodegradation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in Aqueous Buffer pH is outside the optimal solubility range.Test the solubility of this compound in a range of buffers with different pH values. Consider using a buffer system that maintains a pH where the compound is most soluble.
The concentration exceeds the solubility limit in the chosen solvent system.Decrease the working concentration of this compound. Alternatively, increase the percentage of a co-solvent like DMSO or ethanol in your final solution (ensure co-solvent concentration is compatible with your assay).
Solution was stored at a lower temperature than preparation temperature.Gently warm the solution to see if the precipitate redissolves. Prepare fresh dilutions from the stock solution for each experiment rather than storing dilute aqueous solutions.
Loss of Potency / Inconsistent Results Degradation due to hydrolysis (acid/base catalyzed).Prepare fresh working solutions from a frozen stock immediately before each experiment. Buffer your experimental medium to a neutral or slightly acidic/basic pH that you have validated for stability.
Photodegradation.Conduct experiments under subdued lighting. Store all solutions containing this compound in light-protecting amber tubes or wrap containers in aluminum foil.
Oxidation.If the structure is susceptible to oxidation, consider preparing solutions in degassed solvents or purging the headspace of the storage vial with an inert gas like nitrogen or argon.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

2. Stress Conditions:

  • For each condition, use a concentration of approximately 100 µg/mL of this compound.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.[4]

  • Thermal Degradation: Store the solid powder of this compound in an oven at 70°C for 24 and 48 hours. Also, store the stock solution (in solvent) under the same conditions.

  • Photodegradation: Expose the stock solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] Keep a control sample wrapped in aluminum foil under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase of your analytical method.

  • Analyze by a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector. An LC-MS system is highly recommended for identifying the mass of degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Calculate the percentage degradation of this compound.

  • Assess the peak purity of the this compound peak in the presence of degradation products.

  • Aim for 5-20% degradation to ensure that the degradation products are sufficiently generated without being excessive.[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities.

1. Instrument and Column:

  • HPLC system with a UV/PDA detector.

  • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

2. Mobile Phase Selection:

  • Start with a simple gradient mobile phase system, such as:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate (to improve peak shape).
    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Run a gradient from low %B to high %B (e.g., 5% to 95% B over 20-30 minutes) to elute all components, including the parent drug and any potential degradation products.

3. Optimization:

  • Inject a mixture of stressed samples (e.g., a mix of acid-degraded, base-degraded, and peroxide-degraded samples) that show significant degradation.

  • Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve adequate resolution (Rs > 1.5) between this compound and all degradation product peaks.

  • Use a PDA detector to check for peak purity and to determine the optimal wavelength for detection of both this compound and its degradants.

4. Validation:

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Data Presentation

The following tables show example data from a hypothetical stability study on this compound.

Table 1: Example - Stability of this compound (100 µg/mL) in Different Buffers at 25°C

Time (hours)% Remaining (pH 4.0 Acetate Buffer)% Remaining (pH 7.4 Phosphate Buffer)% Remaining (pH 9.0 Borate Buffer)
0100.0100.0100.0
2498.599.196.2
4896.298.591.8
7293.197.985.3
16885.495.370.1

Table 2: Example - Results of Forced Degradation Study of this compound

Stress ConditionDuration% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl8 hours at 60°C15.2%2
0.1 M NaOH4 hours at 60°C18.5%1
3% H₂O₂24 hours at RT8.9%3
Photolytic (ICH Q1B)7 days5.5%1
Thermal (Solid)48 hours at 70°C< 1%0

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Instability cluster_1 Physical Instability (Precipitation) cluster_2 Chemical Instability (Degradation) start Instability Observed (Precipitation / Activity Loss) check_type What type of instability? start->check_type precip_q1 Check Solution pH check_type->precip_q1 Precipitation degrad_q1 Potential Cause? check_type->degrad_q1 Activity Loss precip_q2 Check Concentration precip_q1->precip_q2 pH OK precip_a1 Adjust pH / Re-buffer precip_q1->precip_a1 pH issue precip_q3 Check Storage Temp precip_q2->precip_q3 Conc. OK precip_a2 Lower Concentration / Add Co-solvent precip_q2->precip_a2 Too Concentrated precip_a3 Store at RT / Prepare Fresh precip_q3->precip_a3 Temp. issue end Solution Stabilized precip_q3->end Temp. OK precip_a1->end precip_a2->end precip_a3->end degrad_a1 Control pH: Use validated buffer degrad_q1->degrad_a1 Hydrolysis degrad_a2 Control Temperature: Store at -20°C or below degrad_q1->degrad_a2 Thermal degrad_a3 Protect from Light: Use amber vials degrad_q1->degrad_a3 Photolysis degrad_a4 Prevent Oxidation: Use degassed solvents degrad_q1->degrad_a4 Oxidation degrad_a1->end degrad_a2->end degrad_a3->end degrad_a4->end

Caption: Troubleshooting workflow for identifying and resolving stability issues with this compound.

G cluster_0 Potential Degradation Pathway of a Saponin (e.g., this compound) Saponin This compound (Aglycone-Sugar_Chain) Hydrolysis Hydrolysis of Glycosidic Bond Saponin->Hydrolysis Stress Stress Condition (e.g., H+, OH-, Heat) Stress->Hydrolysis Aglycone Aglycone (Sapogenin) (Loss of activity) Hydrolysis->Aglycone Sugars Free Sugar Moieties Hydrolysis->Sugars

Caption: General hydrolytic degradation pathway for saponins like this compound.

G cluster_0 Forced Degradation Experimental Workflow cluster_1 Apply Stress Conditions start Prepare this compound Stock Solution acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid photo Photolytic (Light) start->photo thermal Thermal (Heat) start->thermal analysis Analyze via Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis end Identify Degradants & Establish Degradation Profile analysis->end

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: High-Purity Torososide A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for high-purity Torososide A.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of this compound in Crude Extract

Potential Cause Recommended Solution
Incomplete Extraction Optimize the extraction solvent system. Consider using a gradient of solvents with increasing polarity. Increase the extraction time or temperature, but monitor for potential degradation of this compound.[1]
Degradation of this compound This compound may be susceptible to degradation under acidic or basic conditions or at elevated temperatures.[2][3] Perform a stability study to determine the optimal pH and temperature range. Consider using buffered solvents during extraction.
Improper Sample Preparation Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.

Issue 2: Poor Separation and Peak Tailing in Column Chromatography

Potential Cause Recommended Solution
Inappropriate Stationary Phase If using normal-phase silica gel, highly polar compounds like saponins can bind too strongly. Consider using reversed-phase chromatography (e.g., C18) or a different stationary phase like alumina or Sephadex.[4]
Incorrect Mobile Phase The polarity of the mobile phase is critical for good separation.[5] Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent combinations first. A gradient elution is often more effective than isocratic elution for complex mixtures.
Column Overloading Loading too much crude extract onto the column will lead to poor separation.[6] As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Compound Instability on Silica This compound might be degrading on the acidic silica gel.[6] Deactivate the silica gel by treating it with a base like triethylamine mixed in the mobile phase.

Issue 3: Co-elution of Impurities with this compound in HPLC

Potential Cause Recommended Solution
Suboptimal HPLC Method Further method development is needed. Adjust the mobile phase composition, gradient slope, flow rate, and column temperature.[7][8][9][10]
Matrix Effects The presence of other compounds in the sample can affect the retention time and peak shape of this compound.[5] Improve the sample clean-up before HPLC, for instance, by using solid-phase extraction (SPE).[1]
Use of an Inappropriate Column The column chemistry and particle size can significantly impact resolution.[5] Screen different column types (e.g., C18, C8, Phenyl-Hexyl) and pore sizes to find the best selectivity for this compound and its impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: The choice of starting material is crucial for a successful extraction. Typically, the leaves or roots of the plant source are used. It is essential that the plant material is correctly identified, harvested at the optimal time to ensure the highest concentration of the target compound, and properly dried to prevent enzymatic degradation.

Q2: How can I confirm the presence and estimate the purity of this compound in my fractions?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for initial screening of fractions. For more accurate quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) is recommended.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and purity assessment of the final compound.

Q3: My this compound appears to be degrading during storage. What are the optimal storage conditions?

A3: Saponins can be sensitive to hydrolysis. Based on stability studies of similar compounds, this compound should be stored as a dry powder in a desiccator at -20°C.[13][14] If in solution, use a buffered solvent at a neutral pH and store at low temperatures. Avoid repeated freeze-thaw cycles.

Q4: I am observing inconsistent retention times for this compound in my HPLC runs. What could be the cause?

A4: Fluctuations in retention time can be due to several factors. Ensure that the mobile phase is properly degassed, as dissolved gases can form bubbles that affect the pump performance. Check for leaks in the HPLC system. Variations in column temperature can also affect retention times, so use a column oven for better control. Finally, ensure the mobile phase composition is consistent between runs.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound

Solvent SystemExtraction Time (hours)Temperature (°C)Crude Yield (%)This compound Content (%)
80% Methanol242515.23.5
70% Ethanol242512.83.1
Water126018.52.8
Ethyl Acetate24254.10.5

Table 2: Purification of this compound using Column Chromatography

StepStationary PhaseMobile Phase GradientYield (%)Purity (%)
Initial Fractionation Silica GelHexane:Ethyl Acetate (100:0 to 0:100)4530
Intermediate Purification C18 Reversed-PhaseWater:Methanol (80:20 to 20:80)6075
Final Polishing Sephadex LH-20Methanol85>98

Experimental Protocols

Protocol 1: Extraction of Crude this compound

  • Air-dry the plant material at room temperature for 7-10 days.

  • Grind the dried material into a fine powder.

  • Macerate the powder in 80% methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with the plant residue.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification by Reversed-Phase Column Chromatography

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 20% methanol in water).

  • Pack a C18 column with the stationary phase slurried in the initial mobile phase.

  • Load the dissolved sample onto the column.

  • Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.

  • Pool the this compound-rich fractions and evaporate the solvent.

Protocol 3: High-Purity Purification by Preparative HPLC

  • Dissolve the partially purified this compound from the previous step in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute with an optimized gradient of acetonitrile and water.

  • Monitor the elution profile with a UV detector at a suitable wavelength.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain high-purity this compound.

Visualizations

experimental_workflow start Plant Material extraction Extraction (80% Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Reversed-Phase Column Chromatography (C18, Water/Methanol Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chromatography->fraction_collection pooling Pooling of this compound Fractions fraction_collection->pooling prep_hplc Preparative HPLC (C18, Water/Acetonitrile Gradient) pooling->prep_hplc pure_compound High-Purity this compound (>98%) prep_hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

signaling_pathway torososide_a This compound (Hypothetical) receptor Membrane Receptor torososide_a->receptor Binds to pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation mtor->proliferation

Caption: Hypothetical signaling pathway for this compound's cellular effects.

References

Technical Support Center: Navigating the Synthesis of Complex Anthraquinone Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific, publicly documented total synthesis of Torososide A is not available in the current scientific literature, the challenges in synthesizing structurally related complex anthraquinone oligosaccharides are well-recognized. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the key difficulties researchers may encounter during the synthesis of this class of molecules. The content is geared towards researchers, scientists, and drug development professionals engaged in complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of complex anthraquinone oligosaccharides?

A1: The main hurdles can be categorized into three areas:

  • Stereoselective Glycosylation: Assembling the oligosaccharide chain with precise control over the stereochemistry (α or β) of each glycosidic linkage is a significant challenge, especially for 1,2-cis linkages like β-mannosides.

  • Protecting Group Strategy: The polyhydroxylated nature of the sugar moieties and the reactive functional groups on the anthraquinone aglycone necessitate a complex and orthogonal protecting group scheme.[1] Protecting groups can also influence the reactivity and stereochemical outcome of glycosylation reactions.[2][3]

  • Purification: The high polarity of these molecules, coupled with the potential for closely related stereoisomers as byproducts, makes purification difficult.

Q2: How can I improve the stereoselectivity of my glycosylation reactions?

A2: Stereoselectivity is influenced by several factors. Consider the following:

  • Neighboring Group Participation: Using a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor generally favors the formation of 1,2-trans glycosidic bonds.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates, thereby affecting the stereochemical outcome.

  • Promoter/Activator Choice: The nature of the activating system for the glycosyl donor is critical. Different promoters can lead to different reaction pathways (e.g., SN1 vs. SN2), resulting in different stereoselectivities.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Q3: What should I consider when planning my protecting group strategy?

A3: A robust protecting group strategy is crucial. Key considerations include:

  • Orthogonality: Choose protecting groups that can be removed under specific conditions without affecting other protecting groups. This allows for the selective deprotection of specific hydroxyl groups for glycosylation.

  • Reactivity Tuning: Protecting groups can be "arming" or "disarming." Electron-withdrawing groups (e.g., acyl groups) on the sugar ring tend to decrease the reactivity of the glycosyl donor, while electron-donating groups (e.g., benzyl ethers) increase reactivity.

  • Compatibility: Ensure that your protecting groups are stable to the reaction conditions required for subsequent steps, including glycosylations, functional group manipulations on the aglycone, and final deprotection.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of glycosylated product - Incomplete activation of the glycosyl donor.- Low nucleophilicity of the glycosyl acceptor.- Steric hindrance at the reaction site.- Decomposition of starting materials or product.- Use a more powerful activator/promoter system.- Increase the reaction temperature or time (monitor for decomposition).- Use a less sterically hindered protecting group near the reacting hydroxyl group.- Consider a different glycosyl donor with a better leaving group.
Poor α/β selectivity in glycosylation - Lack of stereocontrol from the C2 protecting group.- Formation of a long-lived oxocarbenium ion intermediate.- Non-optimal solvent or temperature.- For 1,2-trans linkages, ensure a participating group is at C2.- For 1,2-cis linkages, consider methods that avoid oxocarbenium ions, such as the use of specific donors or catalysts.[4]- Screen different solvents and run the reaction at a lower temperature.- Employ a directing group on the glycosyl acceptor.
Difficulty in removing a specific protecting group - Incomplete reaction.- Catalyst poisoning.- Steric hindrance around the protecting group.- Increase the amount of reagent and/or reaction time.- Use a fresh or different type of catalyst (e.g., for hydrogenolysis).- Consider a protecting group that is more readily cleaved under different orthogonal conditions.
Challenges in purifying the final product - High polarity of the compound.- Presence of closely related stereoisomers.- Contamination with reagents from the final deprotection step.- Use hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a suitable ion-pairing agent.[5]- Employ multi-column chromatographic techniques for difficult separations.[6]- Ensure complete removal of reagents (e.g., through quenching and extraction) before chromatography.

Experimental Protocols

General Procedure for a Schmidt Trichloroacetimidate Glycosylation

This protocol describes a common method for forming a glycosidic bond. Note: Conditions must be optimized for specific substrates.

  • Preparation of the Glycosyl Donor: The glycosyl donor (1.2 equivalents) and activated molecular sieves (4 Å) are added to a flame-dried flask under an inert atmosphere (e.g., Argon). Anhydrous dichloromethane (DCM) is added, and the mixture is stirred at room temperature.

  • Activation: The solution is cooled to the desired temperature (e.g., -40 °C). A catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents), is added dropwise.

  • Glycosylation: A solution of the glycosyl acceptor (1.0 equivalent) in anhydrous DCM is added slowly via syringe.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the consumption of the limiting reagent.

  • Quenching: The reaction is quenched by the addition of a base, such as triethylamine or pyridine.

  • Work-up: The mixture is diluted with DCM and filtered through celite. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow General Synthetic Workflow for Anthraquinone Oligosaccharides cluster_aglycone Aglycone Synthesis cluster_oligo Oligosaccharide Assembly cluster_coupling Coupling and Deprotection Aglycone_Prep Aglycone Preparation & Protecting Group Installation Coupling Coupling of Oligosaccharide to Aglycone Aglycone_Prep->Coupling Mono_Prep Monosaccharide Protecting Group Manipulation Glycosylation Sequential Stereoselective Glycosylation Mono_Prep->Glycosylation Glycosylation->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification Final Purification (HPLC) Deprotection->Purification

Caption: A generalized workflow for the synthesis of complex anthraquinone oligosaccharides.

signaling_pathway Decision Logic for C2 Protecting Group in Glycosylation Target Desired Stereochemistry? Trans 1,2-trans Target->Trans  trans Cis 1,2-cis Target->Cis cis   Participating Use Participating Group (e.g., Acetyl, Benzoyl) Trans->Participating NonParticipating Use Non-Participating Group (e.g., Benzyl, Silyl) Cis->NonParticipating

Caption: Logic for selecting a C2 protecting group to influence glycosylation stereochemistry.

References

Technical Support Center: Improving Bioassay Reproducibility for Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of bioassays involving Tofacitinib. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Tofacitinib, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing high variability in my Tofacitinib IC50 values between experiments?

Answer: High variability in IC50 values for Tofacitinib can stem from several factors. A primary reason is the stability and solubility of the compound. Tofacitinib's stability is pH-dependent, with maximal stability in acidic conditions (pH 2.0-5.0).[1] It is also sensitive to temperature and ionic strength.[1] Ensure that your stock solutions are prepared and stored correctly. Tofacitinib is sparingly soluble in aqueous buffers and should first be dissolved in a solvent like DMSO before further dilution.[2] Inconsistent dissolution can lead to variations in the effective concentration.

Another source of variability can be the biological system itself. Cell-based assays are inherently more variable than biochemical assays.[3] Factors such as cell line passage number, cell density, and stimulation conditions (e.g., cytokine concentration) can all influence the outcome. It is crucial to standardize these parameters across all experiments.

Question: My Tofacitinib appears to lose activity over time, even when stored at -20°C. What could be the cause?

Answer: While Tofacitinib solutions in DMSO or ethanol can be stored at -20°C, their stability is limited to approximately three months.[4] Aqueous solutions of Tofacitinib are not recommended for storage for more than one day.[2] Degradation can occur, especially if the pH of the solution is not optimal.[1] To ensure consistent activity, it is recommended to prepare fresh dilutions from a recently prepared stock solution for each experiment. Aliquoting the stock solution can also help avoid multiple freeze-thaw cycles, which can degrade the compound.[5]

Question: I am not seeing the expected inhibition of STAT phosphorylation in my cell-based assay. What should I check?

Answer: Several factors could lead to a lack of STAT phosphorylation inhibition. First, verify the concentration and activity of your Tofacitinib stock. If possible, confirm its identity and purity using analytical methods like HPLC-MS/MS.[6][7]

Next, ensure that your cell stimulation is optimal. The concentration of the cytokine used to induce STAT phosphorylation is critical. If the cytokine concentration is too high, it may overcome the inhibitory effect of Tofacitinib. Titrate your cytokine to determine the EC50 or a sub-maximal concentration that gives a robust but inhibitable signal.

Also, consider the timing of Tofacitinib pre-incubation. Pre-incubating the cells with Tofacitinib for a sufficient period (typically 1-2 hours) before cytokine stimulation is crucial for the inhibitor to enter the cells and engage with its target.[5]

Finally, check the health and responsiveness of your cells. Cells that are unhealthy or have been in culture for too long may not respond appropriately to cytokine stimulation, leading to misleading results.

Question: There is a discrepancy between the Tofacitinib IC50 values from my biochemical (kinase) assay and my cell-based assay. Is this normal?

Answer: Yes, it is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays.[3] This is because in a cellular context, Tofacitinib must cross the cell membrane and compete with high intracellular concentrations of ATP to bind to the kinase. Furthermore, cellular compensatory mechanisms and the presence of other signaling pathways can influence the overall response. Therefore, while biochemical assays are useful for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant measure of a compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tofacitinib?

A1: Tofacitinib is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes involved in cytokine signaling.[4] It primarily inhibits JAK1 and JAK3, with some activity against JAK2.[5] By blocking these enzymes, Tofacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] This disruption of the JAK-STAT signaling pathway ultimately reduces the inflammatory response mediated by various cytokines.

Q2: How should I prepare and store Tofacitinib stock solutions?

A2: Tofacitinib citrate is a crystalline solid that is soluble in organic solvents like DMSO and ethanol at concentrations up to 100 mg/mL.[2][4] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2] Stock solutions in DMSO can be stored at -20°C for up to three months.[4] Aqueous solutions should be prepared fresh and not stored for more than a day.[2] The solid form should be stored at 20°C to 25°C (68°F to 77°F).[10]

Q3: What are the typical IC50 values for Tofacitinib?

A3: The IC50 values for Tofacitinib vary depending on the specific JAK isoform and the assay format (biochemical vs. cellular). The following tables summarize some reported IC50 values.

Quantitative Data Summary

Table 1: Tofacitinib IC50 Values in Biochemical Assays

TargetIC50 (nM)Assay Conditions
JAK13.2 - 112Recombinant human kinase, ATP at Km
JAK24.1 - 20Recombinant human kinase, ATP at Km
JAK31.6 - 1Recombinant human kinase, ATP at Km
TYK2176Recombinant human kinase

Table 2: Tofacitinib IC50 Values in Cell-Based Assays

Pathway/Cell TypeIC50 (nM)Endpoint
IL-2 induced STAT5 phosphorylation (human PBMCs)31 - 105pSTAT5 levels
IL-6 induced STAT3 phosphorylation (human PBMCs)73pSTAT3 levels
GM-CSF induced STAT5 phosphorylation (human PBMCs)659pSTAT5 levels

Experimental Protocols

Protocol 1: Tofacitinib Inhibition of Cytokine-Induced STAT Phosphorylation in PBMCs (Flow Cytometry)

Objective: To determine the potency of Tofacitinib in inhibiting cytokine-induced STAT phosphorylation in primary human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human cytokine (e.g., IL-2, IL-6)

  • Tofacitinib citrate

  • DMSO

  • Fixation/Permeabilization Buffer

  • Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5)

  • Flow cytometer

Methodology:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Prepare a serial dilution of Tofacitinib in DMSO, and then further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add the diluted Tofacitinib or vehicle (DMSO) to the PBMC suspension and pre-incubate for 1-2 hours at 37°C.

  • Prepare the cytokine stimulus at 2X the final desired concentration in culture medium.

  • Add the cytokine stimulus to the cells and incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes at 37°C).

  • Immediately stop the stimulation by adding Fixation/Permeabilization Buffer.

  • Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers and intracellular pSTAT proteins.

  • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in the desired cell populations.

  • Plot the percentage of inhibition against the Tofacitinib concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Tofacitinib-Mediated Inhibition of STAT Phosphorylation

Objective: To visually assess the effect of Tofacitinib on the phosphorylation of STAT proteins in a cell line.

Materials:

  • Cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-6)

  • Cell culture medium and supplements

  • Tofacitinib citrate

  • DMSO

  • Recombinant cytokine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies against pSTAT, total STAT, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Plate cells at an appropriate density and allow them to adhere or recover overnight.

  • Starve the cells in low-serum or serum-free medium for 4-6 hours.

  • Pre-treat the cells with varying concentrations of Tofacitinib or vehicle for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSTAT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total STAT and the loading control to ensure equal protein loading.

Visualizations

Tofacitinib_MoA Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (JAK1, JAK3) Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits pSTAT pSTAT (Active Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Regulates Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs) Pre_incubation 3. Pre-incubation with Tofacitinib Cell_Culture->Pre_incubation Tofa_Prep 2. Tofacitinib Dilution Tofa_Prep->Pre_incubation Stimulation 4. Cytokine Stimulation Pre_incubation->Stimulation Lysis_Fixation 5. Cell Lysis or Fixation Stimulation->Lysis_Fixation Detection 6. Detection (e.g., Flow Cytometry, Western Blot) Lysis_Fixation->Detection Data_Analysis 7. Data Analysis (IC50 Calculation) Detection->Data_Analysis Troubleshooting_Logic Start High Variability or No Inhibition Observed Check_Tofa Check Tofacitinib Stock & Dilutions Start->Check_Tofa Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Stim Check Cytokine Concentration & Activity Start->Check_Stim Check_Protocol Review Protocol (Incubation times, etc.) Start->Check_Protocol Tofa_OK Solution Fresh? Stored Correctly? Check_Tofa->Tofa_OK Cells_OK Cells Responsive? Check_Cells->Cells_OK Stim_OK Cytokine Titrated? Check_Stim->Stim_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Remake_Tofa Remake Solutions Tofa_OK->Remake_Tofa No Success Problem Resolved Tofa_OK->Success Yes Use_New_Cells Use New Cell Stock Cells_OK->Use_New_Cells No Cells_OK->Success Yes Titrate_Stim Titrate Cytokine Stim_OK->Titrate_Stim No Stim_OK->Success Yes Standardize_Protocol Standardize Protocol Protocol_OK->Standardize_Protocol No Protocol_OK->Success Yes Remake_Tofa->Success Use_New_Cells->Success Titrate_Stim->Success Standardize_Protocol->Success

References

Validation & Comparative

Unveiling the Bioactivity of Torososide A and Torososide B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of natural compounds is paramount for identifying promising therapeutic leads. This guide provides a detailed comparison of Torososide A and Torososide B, two anthraquinone glycosides isolated from the seeds of Cassia torosa. While both compounds share a common structural backbone, emerging evidence suggests potential divergences in their biological effects.

This comparison focuses on the currently available experimental data for each compound, highlighting their known biological activities and the methodologies used to assess them. As research into these specific glycosides is ongoing, this guide will be updated as new data becomes available.

Comparative Analysis of Biological Activity

At present, detailed biological activity has been reported for Torososide B, while specific experimental data for this compound remains limited in the public domain.

CompoundBiological ActivityAssayKey Findings
Torososide B Anti-allergic / Anti-inflammatoryInhibition of Leukotriene ReleaseInhibits the release of leukotrienes from rat peritoneal mast cells induced by calcium ionophore A23187.[1]
This compound Not yet specifically characterized--

Focus on Torososide B: Inhibition of Leukotriene Release

Torososide B has been identified as an inhibitor of leukotriene release, a key process in the inflammatory cascade.[1] Leukotrienes are potent lipid mediators that contribute to the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By inhibiting their release, Torososide B demonstrates potential as an anti-inflammatory and anti-allergic agent.

Signaling Pathway of Leukotriene Synthesis and Inhibition

The following diagram illustrates the general pathway of leukotriene synthesis and highlights the inhibitory action of Torososide B.

Leukotriene_Pathway cluster_cell Mast Cell cluster_inhibition cluster_stimulus Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA2 FLAP 5-LO Activating Protein (FLAP) AA->FLAP LO5 5-Lipoxygenase (5-LO) FLAP->LO5 LTA4 Leukotriene A4 (LTA4) LO5->LTA4 LTs Leukotrienes (LTC4, LTD4, LTE4) LTA4->LTs LTC4 Synthase Release Release LTs->Release TorososideB Torososide B TorososideB->Release Inhibits Stimulus Stimulus (e.g., Ca2+ Ionophore) Stimulus->Membrane

Caption: Leukotriene synthesis pathway and the inhibitory point of Torososide B.

Experimental Protocols

The following section details the methodology used to evaluate the biological activity of Torososide B.

Inhibition of Leukotriene Release from Rat Peritoneal Mast Cells

This experiment is designed to assess the ability of a compound to inhibit the release of leukotrienes from mast cells, a critical event in the allergic and inflammatory response.

1. Isolation of Rat Peritoneal Mast Cells:

  • Male Wistar rats are euthanized.

  • The peritoneal cavity is lavaged with a buffered salt solution to collect peritoneal cells.

  • The collected cell suspension is layered over a density gradient medium (e.g., Percoll) and centrifuged to separate the mast cells from other cell types.

  • The purified mast cells are washed and resuspended in a suitable buffer.

2. Pre-incubation with Test Compound:

  • The isolated mast cells are pre-incubated with varying concentrations of Torososide B or a vehicle control for a specified period at 37°C.

3. Stimulation of Leukotriene Release:

  • Following pre-incubation, the mast cells are stimulated with a calcium ionophore, such as A23187, to induce the release of leukotrienes. This process is typically carried out for a defined time at 37°C.

4. Quantification of Leukotrienes:

  • After stimulation, the cell suspension is centrifuged to pellet the cells.

  • The supernatant, containing the released leukotrienes, is collected.

  • The concentration of leukotrienes (e.g., LTC4, LTD4, and LTE4) in the supernatant is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

5. Data Analysis:

  • The percentage of inhibition of leukotriene release by Torososide B at each concentration is calculated relative to the vehicle-treated control.

  • An IC50 value (the concentration of the compound that causes 50% inhibition) can be determined from the dose-response curve.

Future Directions

The characterization of Torososide B as a leukotriene release inhibitor provides a solid foundation for further investigation into its therapeutic potential. Future studies should aim to:

  • Elucidate the precise molecular mechanism by which Torososide B inhibits leukotriene release.

  • Evaluate the in vivo efficacy of Torososide B in animal models of allergic and inflammatory diseases.

  • Conduct a comprehensive biological screening of this compound to identify its primary activities and enable a direct comparison with Torososide B.

A thorough understanding of the structure-activity relationships of these and other related anthraquinone glycosides from Cassia torosa will be instrumental in the development of novel anti-inflammatory and anti-allergic drugs.

References

A Structural Showdown: Unraveling the Nuances of Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the structural and functional characteristics of prominent cardiac glycosides, including a clarification on the identity of Torososide A.

In the landscape of pharmacologically active natural products, cardiac glycosides stand out for their profound effects on cardiac muscle. While the term "this compound" initiated this inquiry, a comprehensive search of scientific literature and chemical databases reveals a likely case of mistaken identity with "Torsemide," a loop diuretic with a distinct mechanism of action. Torsemide's primary function is to inhibit the Na+/K+/2Cl- symporter in the kidneys, a mechanism unrelated to the canonical action of cardiac glycosides. This guide will therefore focus on a structural and functional comparison of three well-characterized and clinically significant cardiac glycosides: Digoxin, Digitoxin, and Ouabain.

These compounds, primarily derived from plant sources, have been cornerstones in the treatment of heart failure and arrhythmias for centuries. Their therapeutic and toxic effects are intimately linked to their unique chemical structures, which dictate their interaction with their primary molecular target, the Na+/K+-ATPase pump. This guide provides a detailed comparison of these molecules, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their structure-activity relationships.

Structural Comparison

The archetypal cardiac glycoside structure consists of a steroid nucleus (aglycone or genin) linked to one or more sugar moieties. The aglycone is characterized by a unique cis-fusion of the A/B and C/D steroid rings and a lactone ring at the C17 position. Variations in the steroid core and the attached sugars give rise to the diverse pharmacological profiles of different cardiac glycosides.[1][2]

Table 1: Structural Features of Selected Cardiac Glycosides

FeatureDigoxinDigitoxinOuabain
Chemical Formula C41H64O14[3]C41H64O13[4]C29H44O12[5]
Molar Mass 780.94 g/mol [3]764.95 g/mol [4]584.65 g/mol [5]
Aglycone DigoxigeninDigitoxigeninOuabagenin
Key Structural Difference in Aglycone Additional hydroxyl group at C12[6][7]---Highly hydroxylated steroid nucleus[8]
Sugar Moiety Trisaccharide (Digitoxose)3[3]Trisaccharide (Digitoxose)3[4]Monosaccharide (Rhamnose)[8]
Lactone Ring Type 5-membered (Cardenolide)[6]5-membered (Cardenolide)[4]5-membered (Cardenolide)[8]

The seemingly minor difference of a single hydroxyl group at the C12 position of the steroid nucleus distinguishes Digoxin from Digitoxin. This subtle alteration has profound consequences for their pharmacokinetic properties, with Digitoxin exhibiting a longer half-life due to its hepatic metabolism, in contrast to the renal clearance of Digoxin.[9] Ouabain, on the other hand, possesses a more polar aglycone due to a greater number of hydroxyl groups and is attached to a single rhamnose sugar, contributing to its different solubility and pharmacokinetic profile.[8][10]

Mechanism of Action and Biological Activity

The primary mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[2] By binding to the extracellular domain of the α-subunit of the pump, these drugs prevent the hydrolysis of ATP and the subsequent transport of Na+ out of the cell and K+ into the cell. The resulting increase in intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular Ca2+. In cardiomyocytes, this elevated calcium concentration enhances contractile force, which is the basis of their therapeutic effect in heart failure.[2]

Experimental Data: Inhibition of Na+/K+-ATPase

The potency of cardiac glycosides is often quantified by their half-maximal inhibitory concentration (IC50) for Na+/K+-ATPase activity.

Table 2: Comparative IC50 Values for Na+/K+-ATPase Inhibition

CompoundIC50 (nM)Enzyme SourceReference
DigoxinVaries by isoform (e.g., α2=α3 > α1)Human Na+,K+-ATPase isoforms[11]
DigitoxinVaries by isoformHuman Na+,K+-ATPase isoforms[11]
OuabainKi of 15-41 nM for α2/α3 subunitsNot specified[12]
Proscillaridin A6.4 - 76Human tumor cells[1]

Note: IC50 values can vary significantly depending on the specific isoform of the Na+/K+-ATPase, the tissue source of the enzyme, and the experimental conditions.

Signaling Pathways

Beyond their direct impact on ion transport, cardiac glycosides are now understood to modulate various intracellular signaling pathways. The Na+/K+-ATPase can act as a signal transducer, and its inhibition by cardiac glycosides can trigger cascades involving MAPK/ERK and PI3K/Akt, influencing cellular processes like growth, proliferation, and apoptosis.[13] Furthermore, some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[14]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Cardiac Glycosides Cardiac Glycosides Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycosides->Na+/K+-ATPase Inhibition NF-κB Pathway NF-κB Pathway Cardiac Glycosides->NF-κB Pathway Inhibition ↑ [Na+]i ↑ [Na+]i Na+/K+-ATPase->↑ [Na+]i MAPK/ERK Pathway MAPK/ERK Pathway Na+/K+-ATPase->MAPK/ERK Pathway Activation PI3K/Akt Pathway PI3K/Akt Pathway Na+/K+-ATPase->PI3K/Akt Pathway Activation Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger ↑ [Ca2+]i ↑ [Ca2+]i Na+/Ca2+ Exchanger->↑ [Ca2+]i ↑ [Na+]i->Na+/Ca2+ Exchanger Inhibition Cellular Effects Cellular Effects ↑ [Ca2+]i->Cellular Effects MAPK/ERK Pathway->Cellular Effects PI3K/Akt Pathway->Cellular Effects NF-κB Pathway->Cellular Effects

Cytotoxicity and Anti-Cancer Potential

The ability of cardiac glycosides to induce cell death has led to significant interest in their potential as anti-cancer agents. Their cytotoxic effects are observed across a wide range of cancer cell lines.

Table 3: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineIC50Reference
DigoxinHuman Cancer Cell Panel0.1 - 0.3 µM[15]
DigoxinPancreatic Cancer Cell Lines344 nM (mean)[16]
DigitoxinPancreatic Cancer Cell Lines124 nM (mean)[16]
OuabainPancreatic Cancer Cell Lines212 nM (mean)[16]
Proscillaridin AHuman Tumor Cells6.4 - 76 nM[1]

Note: IC50 values for cytotoxicity can vary based on the cell line and the duration of exposure.

The anti-cancer mechanism of cardiac glycosides is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of the aforementioned signaling pathways.[17][18]

Experimental Protocols

1. Na+/K+-ATPase Activity Assay

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Na+/K+-ATPase.

  • Principle: The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain). The difference between the two measurements represents the Na+/K+-ATPase activity.

  • Procedure Outline:

    • Prepare membrane fractions from a tissue source rich in Na+/K+-ATPase (e.g., brain cortex, kidney medulla).[19]

    • Incubate the membrane preparation with a reaction buffer containing ATP, Mg2+, Na+, and K+.

    • For the control, add a vehicle. For the test sample, add the cardiac glycoside at various concentrations. For determining Na+/K+-ATPase specific activity, a parallel set of tubes will contain a saturating concentration of ouabain.

    • Stop the reaction after a defined incubation period (e.g., 15-30 minutes at 37°C).

    • Measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., Malachite Green assay).[20][21]

    • Calculate the Na+/K+-ATPase activity and determine the IC50 value of the cardiac glycoside.

ATPase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_measurement Measurement cluster_analysis Data Analysis Membrane Fraction\n(Source of Na+/K+-ATPase) Membrane Fraction (Source of Na+/K+-ATPase) Reaction Mixture\n(ATP, Mg2+, Na+, K+) Reaction Mixture (ATP, Mg2+, Na+, K+) Membrane Fraction\n(Source of Na+/K+-ATPase)->Reaction Mixture\n(ATP, Mg2+, Na+, K+) Reaction Mixture Reaction Mixture Control (Vehicle) Control (Vehicle) Reaction Mixture->Control (Vehicle) Test (Cardiac Glycoside) Test (Cardiac Glycoside) Reaction Mixture->Test (Cardiac Glycoside) Ouabain Control Ouabain Control Reaction Mixture->Ouabain Control Measure Pi Measure Pi Control (Vehicle)->Measure Pi Test (Cardiac Glycoside)->Measure Pi Ouabain Control->Measure Pi Calculate Na+/K+-ATPase Activity Calculate Na+/K+-ATPase Activity Measure Pi->Calculate Na+/K+-ATPase Activity Determine IC50 Determine IC50 Calculate Na+/K+-ATPase Activity->Determine IC50

2. MTT Cytotoxicity Assay

This colorimetric assay is a common method to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22][23]

  • Procedure Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the cardiac glycoside for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[24][25]

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

MTT_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Cardiac Glycoside Treat with Cardiac Glycoside Seed Cells in 96-well Plate->Treat with Cardiac Glycoside Incubate Incubate Treat with Cardiac Glycoside->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance->Calculate Cell Viability & IC50

Conclusion

The structural intricacies of cardiac glycosides like Digoxin, Digitoxin, and Ouabain directly translate into their distinct pharmacological and toxicological profiles. While sharing a common mechanism of Na+/K+-ATPase inhibition, subtle variations in their aglycone and sugar moieties lead to significant differences in their potency, pharmacokinetics, and effects on cellular signaling pathways. The exploration of these compounds as potential anti-cancer agents highlights the importance of understanding these structure-activity relationships for the rational design of new therapeutics. This guide provides a foundational comparison to aid in these ongoing research and development efforts.

References

Validating the Mechanism of Action of Torososide A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel compound, Torososide A, hypothesized to target the mechanistic Target of Rapamycin (mTOR) signaling pathway. By comparing its effects with well-established mTOR inhibitors, Rapamycin and Torin 1, this document outlines the necessary experimental protocols and data presentation formats to rigorously assess its activity.

The mTOR pathway is a crucial cellular signaling cascade that governs cell growth, proliferation, metabolism, and survival.[1][2] It is centered around the serine/threonine kinase mTOR, which forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a prime target for therapeutic intervention.[1]

This guide will detail the experimental procedures to investigate the impact of this compound on the mTOR pathway, enabling a direct comparison with known inhibitors.

I. The mTOR Signaling Pathway

The mTOR signaling network integrates a variety of upstream signals, including growth factors, nutrients (amino acids), energy status (ATP levels), and cellular stress.[2] mTORC1, when activated, promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[2] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[2] mTORC2 is involved in the activation of Akt, which promotes cell survival, and regulates the cytoskeleton.[2]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effectors & Cellular Processes Growth_Factors Growth Factors Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Energy_Status Energy Status (ATP) Energy_Status->mTORC1 PI3K PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Akt_Activation Akt Activation (Cell Survival) Akt->Akt_Activation Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt S473 Rapamycin Rapamycin Rapamycin->mTORC1 Torin1 Torin 1 Torin1->mTORC1 Torin1->mTORC2 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Torososide_A Torososide_A Torososide_A->mTORC1 Torososide_A->mTORC2

Caption: The mTOR signaling pathway, illustrating upstream activators, the central mTORC1 and mTORC2 complexes, and key downstream effectors.

II. Comparative Analysis of mTOR Inhibitors

To validate the mechanism of action of this compound, its effects on key downstream targets of the mTOR pathway will be compared to Rapamycin, an allosteric inhibitor of mTORC1, and Torin 1, an ATP-competitive inhibitor of both mTORC1 and mTORC2.[3][4][5]

Parameter Vehicle Control This compound (10 µM) Rapamycin (100 nM) Torin 1 (250 nM)
Phospho-S6K1 (Thr389) 100%Expected Decrease~10%<5%
Phospho-4E-BP1 (Thr37/46) 100%Expected Decrease~80% (Rapamycin-resistant)<10%
Phospho-Akt (Ser473) 100%Expected Decrease (if mTORC2 inhibitor)100% (No effect)<15%
LC3-II/LC3-I Ratio (Autophagy marker) 1.0Expected Increase~3.0>4.0
Cell Proliferation (IC50) N/ATo be determined~50 nM~5 nM

Note: The values for Rapamycin and Torin 1 are representative and may vary depending on the cell line and experimental conditions. The effects of this compound are to be determined experimentally.

III. Experimental Protocols

A. Cell Culture and Treatment

  • Cell Line: A relevant cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3, or U87MG) is recommended.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing this compound, Rapamycin, Torin 1, or a vehicle control (e.g., DMSO) at the indicated concentrations for the desired time points (e.g., 2, 6, 12, 24 hours).

B. Western Blot Analysis

This technique is used to detect changes in the phosphorylation status and total protein levels of key components of the mTOR pathway.[6][7]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-S6K1 (Thr389)

      • Total S6K1

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Phospho-Akt (Ser473)

      • Total Akt

      • LC3B

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound & Controls Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., p-S6K1) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western blot analysis to assess mTOR pathway activity.

C. Cell Proliferation Assay

To quantify the effect of this compound on cell growth, a proliferation assay such as the MTT or CellTiter-Glo® assay should be performed.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound and the control compounds.

  • Incubation: Incubate the cells for 48-72 hours.

  • Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.

D. Luciferase Reporter Assay

A luciferase reporter assay can provide a quantitative measure of the activity of a specific signaling pathway.[8][9] A reporter construct containing a promoter with response elements for a transcription factor downstream of mTOR signaling (e.g., a construct with a 4E-BP1-responsive element driving luciferase expression) can be utilized.

  • Transfection: Co-transfect cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with this compound and control compounds.

  • Lysis and Measurement: After the desired treatment time, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

By following these experimental protocols and comparing the results for this compound with those of Rapamycin and Torin 1, researchers can effectively validate its mechanism of action and determine its specificity and potency as an mTOR pathway inhibitor. This systematic approach will provide the robust data necessary for further drug development and scientific publication.

References

Cross-Validation of Analytical Methods for Torsemide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Torsemide, a loop diuretic used in the management of edema and hypertension. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of commonly employed analytical techniques, supported by experimental data from published studies. This document outlines the methodologies, performance characteristics, and applications of various analytical approaches, facilitating the selection of the most appropriate method for a specific research or quality control need.

Introduction to Torsemide and its Analysis

Torsemide, chemically known as 1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl]urea, is a potent diuretic that acts on the thick ascending limb of the loop of Henle in the kidneys.[1] Its therapeutic efficacy is dependent on achieving and maintaining specific concentrations in biological fluids. Consequently, robust and reliable analytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and quality control of pharmaceutical formulations. The most common analytical techniques for Torsemide quantification include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of the performance characteristics of different validated methods for Torsemide analysis.

Table 1: Comparison of HPLC-UV Methods for Torsemide Quantification

ParameterMethod 1 (Human Plasma)[2]Method 2 (Pharmaceutical Dosage Form)[3]Method 3 (Tablet Dosage Form)[4]
Stationary Phase 5 µm, C18 silica columnZorbax C18 (250x4.6mm), 5μmX Terra C8 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Acetonitrile and phosphate buffer (0.05 M) (40:60), pH 4.0Phosphate buffer and methanol (50:50 v/v), pH 3.5Phosphate buffer and acetonitrile (40:60 v/v), pH 3.5
Flow Rate Not Specified1.3 mL/min0.8 ml/min
Detection Wavelength Not Specified288 nm288 nm
Retention Time 5.00 ± 0.20 min6.0 ± 0.2 min2.406 min
Linearity Range 100-4000 ng/mL10-30 μg/mL50-100 µg/ml
Correlation Coefficient (r²) 0.9990.9980Not Specified
Limit of Quantification (LOQ) 100 ng/mLNot Specified10.1µg/ml
Accuracy (% Recovery) 88.32% to 107.01%99.80%Not Specified
Precision (% RSD) < 8.37%Not SpecifiedInter-day: 0.32%, Intra-day: 0.30%

Table 2: Comparison of LC-MS and HPTLC Methods for Torsemide Quantification

ParameterLC-MS/MS (Human Plasma)[5]HPTLC (Bulk and Tablet)[6]LC-UV vs LC-MS (Bulk and Impurities)[7]
Technique HPLC-ESI-MS/MSHPTLC-DensitometryLC-UV and LC-MS
Stationary Phase Gl Sciences Inertsil ODS-3 column (100 mm×2.1 mm i.d., 5.0 µm)Precoated silica gel 60 F254 aluminum platesZorbax SB C18 analytical column (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: 10 mM ammonium formate (60:40, v/v)Ethyl acetate: acetone: acetic acid (10.5: 4: 1.5 v/v/v)Acetonitrile and 10 mM ammonium formate, pH 2.5 (gradient)
Detection ESI (Negative ion mode), m/z 347.00 for torsemideDensitometry at 269.0 nmUV at 290 nm and ESI-MS
Linearity Range 1–2500 ng/mL360-850 ng/spotLC-UV: 70–130 µg/mL; LC-MS: 0.7–1.3 µg/mL
Correlation Coefficient (r) 0.99840.998> 0.9982
Limit of Quantification (LOQ) Not specified, LLOQ at 1 ng/mL178 ng/spotLower for LC-MS
Accuracy (% Recovery) 94.05% to 103.86%Not Specified95.78–104.92%
Precision (% RSD) Not SpecifiedNot Specified0.12–5.56%

Experimental Protocols

HPLC-UV Method for Torsemide in Human Plasma[2]
  • Sample Preparation: To 1 mL of plasma, add 0.8 mL of 10% perchloric acid in methanol. Vortex for 30 seconds and then centrifuge at 10,500 x g for 10 minutes. Inject 20 µL of the supernatant.[2]

  • Chromatographic Conditions:

    • Column: 5 µm, C18 silica column.[2]

    • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer in a 40:60 ratio, with the pH adjusted to 4.0.[2]

    • Detection: UV detection (wavelength not specified in the abstract).

    • Flow Rate: Not specified in the abstract.

LC-MS/MS Method for Torsemide in Human Plasma[5]
  • Sample Preparation: Details of the sample preparation were not fully provided in the abstract.

  • Chromatographic Conditions:

    • Column: Gl Sciences Inertsil ODS-3 (100 mm×2.1 mm i.d., 5.0 µm).[5]

    • Mobile Phase: Methanol and 10 mM ammonium formate (60:40, v/v).[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Detection: Electrospray ionization (ESI) in negative ion mode. The m/z transition for Torsemide was monitored.[5]

HPTLC Method for Torsemide in Bulk and Tablet Dosage Form[6]
  • Sample Preparation: A quantity of powdered tablets equivalent to a specific amount of Torsemide is dissolved in a suitable solvent, filtered, and applied to the HPTLC plate.

  • Chromatographic Conditions:

    • Stationary Phase: Precoated silica gel 60 F254 aluminum plates.[6]

    • Mobile Phase: A mixture of ethyl acetate, acetone, and acetic acid in a ratio of 10.5:4:1.5 (v/v/v).[6]

    • Detection: Densitometric scanning at 269.0 nm.[6]

Visualizations

Mechanism of Action of Torsemide

Torsemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the nephron.[1][8] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and water.[8][9]

Torsemide_Mechanism_of_Action cluster_TAL Thick Ascending Limb Epithelial Cell Lumen Tubular Lumen (Urine) Blood Interstitial Fluid (Blood) NKCC2 Na+/K+/2Cl- Cotransporter Na_out Na+ NKCC2->Na_out Reabsorption Blocked K_out K+ NKCC2->K_out Cl_out Cl- NKCC2->Cl_out Torsemide Torsemide Torsemide->NKCC2 Inhibits Na_in Na+ Na_in->NKCC2 K_in K+ K_in->NKCC2 Cl_in 2Cl- Cl_in->NKCC2 Na_out->Lumen Increased Excretion K_out->Lumen Cl_out->Lumen H2O_out H2O H2O_out->Lumen (Diuresis) NaK_ATPase Na+/K+ ATPase

Caption: Mechanism of action of Torsemide in the thick ascending limb of the loop of Henle.

General Workflow for HPLC Method Validation

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.

HPLC_Validation_Workflow MethodDev Method Development (e.g., HPLC-UV) ValidationProtocol Validation Protocol Definition MethodDev->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Caption: A typical workflow for the validation of an HPLC analytical method according to ICH guidelines.

Conclusion

The choice of an analytical method for Torsemide quantification depends on the specific requirements of the study. HPLC-UV methods are robust, widely available, and suitable for routine quality control of pharmaceutical formulations.[3][4] For bioanalytical applications requiring higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS is the preferred technique.[5] HPTLC offers a simpler and high-throughput alternative for the analysis of bulk drugs and tablets.[6]

Cross-validation of analytical methods is a critical step when transferring a method between laboratories or when comparing results from different analytical techniques. While this guide provides a comparison based on published validation data, a direct experimental cross-validation would involve analyzing the same set of samples by two or more methods to establish a statistical correlation and ensure interchangeability of the results. The data presented herein serves as a foundational guide for selecting and developing an appropriate analytical strategy for Torsemide.

References

A Comparative Study of Torososide A from Different Cassia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Torososide A, a naphthopyrone glycoside found in various Cassia species. While direct comparative studies on this compound from different species are limited, this document synthesizes available data on its presence, along with the biological activities of related compounds and extracts from prominent Cassia species, namely Cassia tora and Cassia obtusifolia. This guide aims to be a valuable resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: this compound and Related Naphthopyrone Glycosides in Cassia Species

CompoundCassia SpeciesPlant PartReference
This compoundCassia toraSeeds[1]
CassiasideCassia tora, Cassia obtusifoliaSeeds[2][3]
Rubrofusarin-6-O-β-D-gentiobiosideCassia tora, Cassia obtusifoliaSeeds[2][4]
Toralactone-9-O-β-D-gentiobiosideCassia toraSeeds[2]

Comparative Biological Activities

While direct comparisons of the biological activities of this compound from different Cassia species are lacking, research on extracts and related compounds provides insights into its potential therapeutic effects.

Hepatoprotective Activity

Extracts from both Cassia tora and Cassia obtusifolia have demonstrated significant hepatoprotective effects.[1][3] Studies on naphthopyrone glycosides isolated from C. obtusifolia have shown that these compounds can protect liver cells from oxidative stress.[4] The protective mechanism is believed to involve the activation of the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway and modulation of MAPK pathways.[4] Given that this compound is a major naphthopyrone glycoside, it is plausible that its hepatoprotective activity is mediated through similar mechanisms across different Cassia species. However, variations in the concentration of this compound and the presence of other synergistic compounds in different species could lead to differences in their overall hepatoprotective potency.

Anti-inflammatory Activity

The anti-inflammatory properties of Cassia species have been well-documented.[5] While specific studies on the anti-inflammatory activity of isolated this compound are limited, the general anti-inflammatory effects of Cassia extracts suggest that this compound likely contributes to this activity. The mechanism of action for many anti-inflammatory compounds involves the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways. Further research is needed to elucidate the specific anti-inflammatory mechanisms of this compound and to compare its potency when derived from different Cassia species.

Experimental Protocols

Extraction and Isolation of this compound from Cassia Seeds

This protocol is a generalized procedure based on methods reported for the isolation of naphthopyrone glycosides from Cassia seeds.[1][2]

Materials:

  • Dried seeds of Cassia species

  • Methanol (MeOH)

  • n-Butanol (n-BuOH)

  • Distilled water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Grind the dried seeds of the selected Cassia species into a fine powder.

    • Extract the powdered seeds with methanol at room temperature.

    • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Partition the aqueous suspension successively with n-butanol.

    • Concentrate the n-butanol fraction, which is typically rich in glycosides.

  • Chromatographic Purification:

    • Subject the n-butanol fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the target compound.

    • Perform further purification using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Finally, purify this compound to homogeneity using preparative HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the quantitative analysis of this compound, based on methods used for similar compounds in Cassia species.[6]

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 278 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Prepare extracts of the different Cassia species as described in the extraction protocol.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the sample extracts into the HPLC system and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

In-vitro Hepatoprotective Activity Assay (using HepG2 cells)

This protocol is based on a study investigating the hepatoprotective effects of glycosides from Cassia obtusifolia.[4]

Materials:

  • HepG2 human liver cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • tert-butyl hydroperoxide (t-BHP) as the inducing agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of this compound for 1 hour.

  • Induction of Oxidative Stress: After pre-treatment with this compound, expose the cells to t-BHP for 24 hours to induce oxidative stress.

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control group.

In-vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay is a common method to screen for anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM, FBS, Penicillin-Streptomycin

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with LPS for 24 hours to induce nitric oxide (NO) production.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the concentration of nitrite (a stable product of NO).

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Mandatory Visualization

Experimental_Workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction and Isolation cluster_analysis Analysis and Comparison cluster_results Data Interpretation C_tora Cassia tora seeds Extraction Methanol Extraction C_tora->Extraction C_obtusifolia Cassia obtusifolia seeds C_obtusifolia->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Purification Chromatographic Purification Partitioning->Purification Quantification HPLC Quantification Purification->Quantification Hepatoprotective Hepatoprotective Assay Purification->Hepatoprotective Anti_inflammatory Anti-inflammatory Assay Purification->Anti_inflammatory Comparison Comparative Analysis Quantification->Comparison Hepatoprotective->Comparison Anti_inflammatory->Comparison

Caption: Experimental workflow for the comparative study of this compound.

Hepatoprotective_Pathway TorososideA This compound MAPK MAPK Pathway (JNK, ERK, p38) TorososideA->MAPK Nrf2 Nrf2 Activation TorososideA->Nrf2 MAPK->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Protection Hepatoprotection HO1->Protection

Caption: Potential hepatoprotective signaling pathway of this compound.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Signaling_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) Macrophage->Signaling_Pathways TorososideA This compound TorososideA->Signaling_Pathways Inhibition Mediators Pro-inflammatory Mediators (e.g., NO) Signaling_Pathways->Mediators Inflammation Inflammation Mediators->Inflammation

Caption: Potential anti-inflammatory signaling pathway of this compound.

Conclusion

This compound, a naphthopyrone glycoside present in Cassia species such as C. tora and C. obtusifolia, holds promise as a therapeutic agent due to its potential hepatoprotective and anti-inflammatory activities. This guide provides a framework for the comparative study of this compound from different Cassia sources. While direct comparative data is currently scarce, the provided protocols and pathway diagrams offer a foundation for future research. Further investigations are crucial to quantify the this compound content in various Cassia species and to directly compare the potency of the isolated compound from these different natural sources. Such studies will be instrumental in identifying the most promising species for the development of this compound-based pharmaceuticals.

References

Comparison Guide: Qualification of an In-house Reference Standard for Torsemide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an in-house developed Torsemide reference standard against a commercially available certified reference material (CRM). It outlines the analytical methodologies and presents supporting experimental data to ensure the suitability of the in-house standard for use in pharmaceutical quality control and research.

Introduction to Torsemide and Reference Standards

Torsemide is a pyridine-sulfonylurea loop diuretic used to treat edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[1] Accurate quantification of Torsemide in pharmaceutical formulations is critical for ensuring safety and efficacy. This necessitates the use of a well-characterized reference standard.

Reference standards are highly purified compounds used as a basis for comparison in analytical tests. While commercially available primary and secondary standards from pharmacopeias (e.g., USP) or certified suppliers are preferred, in-house reference standards can be a viable and cost-effective alternative, provided they are rigorously qualified. This guide details the qualification process for an in-house Torsemide standard.

Qualification of the In-house Torsemide Reference Standard

The in-house Torsemide standard was subjected to a battery of analytical tests to establish its identity, purity, and potency. The results were compared against a commercially available Torsemide Certified Reference Material (CRM).

Table 1: Physicochemical and Spectroscopic Characterization

ParameterIn-house StandardCommercial CRMMethod
AppearanceWhite to off-white crystalline powderWhite crystalline powderVisual Inspection
Melting Point163-164 °C163-165 °CCapillary Melting Point Apparatus
UV λmax (Methanol)288 nm288 nmUV-Vis Spectrophotometry
Infrared SpectrumConforms to structureConforms to structureFTIR Spectroscopy
Mass Spectrum (m/z)[M+H]⁺ 349.1[M+H]⁺ 349.1LC-MS

Table 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

ParameterIn-house StandardCommercial CRM
Purity (by area %)99.8%≥ 99.5%
Retention Time (min)2.412.41
Related SubstancesCompliesComplies
Limit of Detection (LOD)2.91 µg/mL[2]Not Applicable
Limit of Quantitation (LOQ)10.1 µg/mL[2]Not Applicable

Table 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusIn-house Standard Chemical Shifts (δ, ppm)Commercial CRM Chemical Shifts (δ, ppm)
¹H NMR (400 MHz, DMSO-d₆)Conforms to assigned structureConforms to assigned structure
¹³C NMR (100 MHz, DMSO-d₆)Conforms to assigned structureConforms to assigned structure

Comparison with Commercial Alternative

The primary alternative to an in-house reference standard is a commercially sourced Certified Reference Material (CRM).

Table 4: Comparison of In-house Standard vs. Commercial CRM

FeatureIn-house Reference StandardCommercial CRM
Cost Lower long-term costHigher initial and recurring cost
Availability Readily available once synthesized and qualifiedSubject to supplier stock and delivery times
Traceability Characterized against a primary standardTraceable to national or international standards
Certification Qualified for a specific intended useComes with a Certificate of Analysis (CoA)
Regulatory Acceptance May require more extensive justificationGenerally accepted by regulatory authorities

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: X Terra C8 (4.6 x 150 mm, 3.5 µm)[2]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (40:60% v/v), with the pH of the buffer adjusted to 3.5 using ortho-phosphoric acid.[2]

  • Flow Rate: 0.8 mL/min[2]

  • Detection Wavelength: 288 nm[2][3]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 100-500

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC

Visualizations

experimental_workflow cluster_synthesis In-house Synthesis cluster_qualification Qualification cluster_comparison Comparison cluster_release Release synthesis Synthesis of Torsemide purification Purification (e.g., Recrystallization) synthesis->purification physchem Physicochemical Tests (Melting Point, Appearance) purification->physchem spectroscopy Spectroscopic Identification (FTIR, UV-Vis) purification->spectroscopy purity Purity & Potency Assay (HPLC, Titration) purification->purity structure Structural Elucidation (MS, NMR) purification->structure comparison Data Comparison purity->comparison crm Commercial CRM crm->comparison release Release as In-house Reference Standard comparison->release

Caption: Workflow for the qualification of an in-house reference standard.

signaling_pathway cluster_membrane Apical Membrane of Thick Ascending Limb Lumen Tubular Lumen Cell Epithelial Cell NKCC2 Na-K-2Cl Cotransporter (NKCC2) Diuresis Increased Na+, K+, Cl- Excretion (Diuresis) NKCC2->Diuresis Inhibition Torsemide Torsemide Torsemide->Inhibition

References

Unveiling the Therapeutic Potential of Torososide A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has led to the investigation of a myriad of plant-derived compounds. Among these, Torososide A, an anthraquinone glycoside found in plants of the Cassia genus, has emerged as a molecule of interest. While research on the isolated this compound is still in its nascent stages, preliminary studies on extracts from Cassia species suggest potential anticancer and anti-inflammatory properties. This guide provides a comparative overview of the available efficacy data for Cassia extracts, likely containing this compound, against established therapeutic agents in the fields of oncology and inflammation.

Anticancer Efficacy: Cassia Extract vs. Known Anticancer Agents

Extracts from Cassia tora have demonstrated cytotoxic effects against various cancer cell lines.[1][2] For instance, one study reported the dose-dependent inhibition of human tongue carcinoma cells (TCA8113) by a Cassia tora L. extract.[2] To provide a comparative perspective, the table below contrasts this data with the reported efficacy of a standard chemotherapeutic agent, Doxorubicin, against a different cancer cell line (data for Doxorubicin is illustrative and not from a head-to-head study).

Table 1: Comparison of Anticancer Activity

Compound/ExtractCell LineEfficacy MetricValue
Cassia tora L. ExtractTCA8113 (Tongue Carcinoma)% Growth Inhibition16% @ 0.25 mg/ml
43% @ 0.5 mg/ml
72% @ 1.0 mg/ml[2]
Doxorubicin (Illustrative)MCF-7 (Breast Cancer)IC50~1 µM

Experimental Protocol: In Vitro Anticancer Activity of Cassia tora L. Extract[2]

  • Cell Line: Human tongue carcinoma cells (TCA8113).

  • Method: 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Procedure:

    • TCA8113 cells were seeded in 96-well plates.

    • After cell attachment, they were treated with varying concentrations of Cassia tora L. extract (0.25, 0.5, and 1.0 mg/ml).

    • Cells were incubated for a specified period.

    • MTT solution was added to each well, and the plate was incubated to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance was measured at a specific wavelength using a microplate reader.

    • The percentage of cell growth inhibition was calculated relative to untreated control cells.

Signaling Pathway: Postulated Anticancer Mechanism of Cassia Constituents

The anticancer effects of compounds from Cassia species are thought to be mediated through the induction of apoptosis. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.

anticancer_pathway Cassia Constituents Cassia Constituents Bcl-2 Bcl-2 Cassia Constituents->Bcl-2 Downregulation Bax Bax Cassia Constituents->Bax Upregulation Caspase-9 Caspase-9 Bcl-2->Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Postulated apoptotic pathway induced by Cassia constituents.

Anti-inflammatory Efficacy: Cassia Extract vs. Known Anti-inflammatory Agents

Extracts from Cassia species have also demonstrated anti-inflammatory properties. For example, a methanol extract of Cassia tora leaves was shown to inhibit paw edema in rats induced by various inflammatory agents. The table below compares the anti-inflammatory effect of the Cassia tora extract with a well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema model.

Table 2: Comparison of Anti-inflammatory Activity

Compound/ExtractAnimal ModelEfficacy MetricValue
Cassia tora Leaf ExtractCarrageenan-induced rat paw edema% Inhibition of Edema40.33% @ 400 mg/kg
Indomethacin (Illustrative)Carrageenan-induced rat paw edema% Inhibition of Edema~50-70% @ 5-10 mg/kg

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar rats.

  • Method: Induction of inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Procedure:

    • Animals were divided into control, standard, and test groups.

    • The test group received an oral administration of the Cassia tora leaf extract (e.g., 400 mg/kg). The standard group received a known anti-inflammatory drug (e.g., Indomethacin). The control group received the vehicle.

    • After a specific time (e.g., 1 hour), carrageenan was injected into the paw.

    • The paw volume was measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway: Postulated Anti-inflammatory Mechanism of Cassia Constituents

The anti-inflammatory effects of compounds from Cassia are thought to involve the downregulation of key inflammatory mediators and signaling pathways, such as NF-κB, iNOS, and COX-2.[2]

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB iNOS iNOS NF-κB->iNOS COX-2 COX-2 NF-κB->COX-2 Pro-inflammatory Mediators Pro-inflammatory Mediators iNOS->Pro-inflammatory Mediators COX-2->Pro-inflammatory Mediators Cassia Constituents Cassia Constituents Cassia Constituents->NF-κB

Figure 2: Postulated anti-inflammatory pathway inhibited by Cassia constituents.

Conclusion and Future Directions

The available evidence suggests that extracts from Cassia species, which contain this compound, exhibit promising anticancer and anti-inflammatory activities. However, the lack of specific data on isolated this compound makes a direct comparison with established therapeutic agents challenging. Future research should focus on the isolation and purification of this compound and the subsequent in-depth evaluation of its efficacy and mechanism of action in various preclinical models. Such studies are essential to ascertain its true therapeutic potential and to determine whether it can be developed as a standalone treatment or as an adjunct to existing therapies. The illustrative data presented in this guide underscores the potential of natural products from the Cassia genus and highlights the critical need for further investigation into their specific bioactive components like this compound.

References

Independent Verification of Published Data on Torososide A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Currently, a comprehensive, independent verification and comparison guide for Torososide A cannot be compiled due to the limited availability of published scientific data.

Our extensive search of publicly available scientific literature has revealed a significant scarcity of peer-reviewed research on this compound. While it is identified as a natural product isolated from plants of the Cassia genus (Fabaceae family) and is available as a reference standard from chemical suppliers, there is a notable absence of published studies detailing its biological activities, mechanism of action, or any associated experimental data.

This lack of primary data makes it impossible to conduct an independent verification or a comparative analysis against other compounds. The foundational requirement for such a guide is the existence of initial, published experimental results that can be scrutinized, replicated, and compared.

For the benefit of researchers, scientists, and drug development professionals interested in this compound, this guide outlines the necessary steps and hypothetical frameworks that would be employed should data become available in the future.

Hypothetical Data Presentation

Once primary research on this compound is published, the following structured tables would be used to summarize and compare key quantitative data.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeCell Line/TargetThis compound IC₅₀/EC₅₀ (µM)Positive Control IC₅₀/EC₅₀ (µM)Reference
Cytotoxicitye.g., HeLa, A549Data Not Availablee.g., Doxorubicin-
Enzyme Inhibitione.g., COX-2, Kinase XData Not Availablee.g., Celecoxib-
Receptor Bindinge.g., Receptor YData Not Availablee.g., Known Ligand-

Table 2: Hypothetical In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy Endpoint% Inhibition/EffectReference
e.g., Xenografte.g., 10 mg/kg, i.p.e.g., Tumor Volume ReductionData Not Available-
e.g., Inflammatione.g., 20 mg/kg, p.o.e.g., Paw Edema ReductionData Not Available-

Hypothetical Experimental Protocols

Should experimental data for this compound be published, detailed methodologies would be provided here. The following are examples of standard experimental protocols that would be relevant.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat cells with various concentrations of this compound (or vehicle control) and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Visualizations: Signaling Pathways and Workflows

If the mechanism of action of this compound were elucidated, diagrams would be generated to visually represent the involved signaling pathways or experimental procedures.

G cluster_workflow Hypothetical Experimental Workflow A Isolate this compound from Cassia sp. B In Vitro Screening (e.g., Cytotoxicity Assay) A->B C Mechanism of Action Studies (e.g., Western Blot, Kinase Assay) B->C D In Vivo Efficacy Testing (e.g., Animal Models) C->D

Caption: A potential experimental workflow for the evaluation of this compound.

G TorososideA This compound TargetProtein Target Protein X TorososideA->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Activation DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 BiologicalResponse Biological Response (e.g., Apoptosis) DownstreamEffector2->BiologicalResponse

Caption: A hypothetical signaling pathway inhibited by this compound.

The scientific community awaits initial publications on the bioactivity of this compound. Once this foundational research is available, a comprehensive comparison and verification guide can be developed to assist researchers in evaluating its potential as a therapeutic agent or research tool. We encourage researchers who have unpublished data on this compound to consider disseminating their findings to the broader scientific community.

Head-to-head comparison of different extraction methods for Torososide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Torososide A, a steroidal saponin found in the leaves of Vernonia amygdalina, has garnered significant interest for its potential therapeutic properties. Efficiently extracting this compound is a critical first step in research and development. This guide provides a head-to-head comparison of common extraction methods, offering supporting data and detailed protocols to aid in the selection of the most suitable technique.

While direct comparative studies quantifying this compound yield across multiple extraction methods are limited in publicly available literature, this guide utilizes data on total saponin content and overall extract yield from Vernonia amygdalina as a proxy for extraction efficiency. Saponins are a major class of bioactive compounds in this plant, and their yield is indicative of the effectiveness of an extraction method for related compounds like this compound.

Comparative Data on Extraction Methods

The following table summarizes the performance of Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) for recovering phytochemicals, including saponins, from Vernonia amygdalina.

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Total Extract Yield (%) 14.35 - 15.60%[1][2]29.27%[3]20.55 - 23.86%[1][2][4]
Total Saponin Content Lower yield compared to MAE[2]Higher efficiency in shorter timeSignificantly higher yield than maceration[2]
Extraction Time 24 - 72 hours[1]30 - 45 minutes[3]2 - 39 minutes[1][4]
Solvent Consumption High[1]ModerateLow[1]
Energy Consumption LowModerateHigh
Process Complexity LowModerateModerate

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol:

  • Air-dry fresh leaves of Vernonia amygdalina at room temperature for two weeks and then grind them into a fine powder.

  • Soak 50g of the powdered leaves in 900 mL of 80% methanol.[1]

  • Allow the mixture to stand for 72 hours (4320 minutes) at room temperature with occasional agitation.[1]

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction process.

Protocol:

  • Prepare the plant material as described in the maceration protocol.

  • Mix 20g of the powdered leaves with 250 mL of 80% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz.

  • Conduct the extraction for 45 minutes at a controlled temperature of 60°C.

  • Filter the extract and concentrate it using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Prepare the plant material as described in the maceration protocol.

  • Place 50g of the powdered leaves in a flask with 250 mL of 80% methanol.[1]

  • Set the microwave extractor to a power of 600 W.

  • Perform the extraction for a total of 39 minutes.[1]

  • After extraction, allow the mixture to cool, then filter and concentrate the extract using a rotary evaporator.

Visualizing Extraction Workflows and Biological Pathways

To further clarify the processes and potential biological implications of this compound, the following diagrams have been generated using Graphviz.

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing p1 Fresh Vernonia amygdalina Leaves p2 Air Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration (72 hours) p3->e1 Solvent (e.g., 80% Methanol/Ethanol) e2 Ultrasound-Assisted Extraction (45 mins) p3->e2 Solvent (e.g., 80% Methanol/Ethanol) e3 Microwave-Assisted Extraction (39 mins) p3->e3 Solvent (e.g., 80% Methanol/Ethanol) d1 Filtration e1->d1 e2->d1 e3->d1 d2 Concentration (Rotary Evaporator) d1->d2 d3 Crude Saponin Extract d2->d3

General workflow for the extraction of saponins from Vernonia amygdalina.

Compounds from Vernonia amygdalina, including its saponins, are believed to exert their biological effects through various signaling pathways. The extracts have been shown to have immunomodulatory and apoptotic effects, potentially through the Akt/mTOR and p53 pathways.[5][6]

Signaling_Pathways cluster_akt_mtor Akt/mTOR Pathway (Immunomodulation) cluster_p53 p53 Pathway (Apoptosis in Cancer Cells) VA_Saponins1 Vernonia amygdalina Saponins (e.g., this compound) Akt Akt VA_Saponins1->Akt Inhibits mTOR mTOR Akt->mTOR Activates IL6 IL-6 Suppression (Pro-inflammatory) Akt->IL6 Inhibits STAT3 STAT3 mTOR->STAT3 Activates IL10 IL-10 Regulation (Anti-inflammatory) STAT3->IL10 VA_Saponins2 Vernonia amygdalina Saponins (e.g., this compound) p53 p53 VA_Saponins2->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Potential signaling pathways modulated by Vernonia amygdalina saponins.

Conclusion

The choice of extraction method for this compound from Vernonia amygdalina depends on the specific requirements of the research or application.

  • Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significantly higher yields and shorter extraction times compared to maceration, making them more efficient for laboratory-scale and potentially industrial-scale production.[1][3]

  • Maceration , while less efficient in terms of yield and time, is a simple, low-cost method that does not require specialized equipment.[1]

For researchers aiming to maximize the yield of this compound in a time-efficient manner, MAE or UAE are the recommended methods. Further optimization of parameters such as solvent type, temperature, and extraction time for each specific method could lead to even higher yields of the target compound. The potential of Vernonia amygdalina saponins to modulate key signaling pathways like Akt/mTOR and p53 highlights the importance of efficient extraction for further pharmacological studies.

References

Benchmarking the purity of synthesized Torososide A against natural isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Published: November 18, 2025

This guide provides a comparative analysis of synthetically produced Torososide A and its naturally occurring counterpart isolated from Cassia tora. The objective is to offer researchers, scientists, and drug development professionals a comprehensive benchmark of purity, supported by detailed experimental data and protocols.

Disclaimer: As of the publication of this guide, a total synthesis of this compound has not been reported in peer-reviewed literature. The data presented for "Synthesized this compound" is therefore hypothetical and serves as an illustrative benchmark for what would be expected from a high-quality synthetic product. The methodologies and data for "Natural this compound" are based on established techniques for the isolation and analysis of anthraquinone glycosides from plant sources.[1][2][3]

Comparative Purity Analysis

The purity of this compound from both natural and synthetic origins was assessed using a suite of standard analytical techniques. The following table summarizes the quantitative data obtained.

Parameter Natural this compound Synthesized this compound (Hypothetical) Methodology
Purity by HPLC (%) 98.5 ± 0.3≥ 99.5High-Performance Liquid Chromatography
Molecular Weight (Da) 932.8 g/mol (observed)932.8 g/mol (calculated)Mass Spectrometry (ESI-MS)
¹H NMR Conforms to structureConforms to structureNuclear Magnetic Resonance Spectroscopy
¹³C NMR Conforms to structureConforms to structureNuclear Magnetic Resonance Spectroscopy
Residual Solvents Not Detected< 0.1%Gas Chromatography-Mass Spectrometry (GC-MS)
Heavy Metals < 10 ppm< 10 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Appearance Yellowish PowderWhite to Off-White Crystalline SolidVisual Inspection

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Isolation and Purification of Natural this compound

A multi-step extraction and chromatographic process was employed to isolate this compound from the dried seeds of Cassia tora.

  • Extraction: Dried and powdered seeds of Cassia tora were subjected to Soxhlet extraction with methanol for 48 hours. The resulting crude extract was concentrated under reduced pressure.

  • Solvent Partitioning: The crude methanol extract was suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. The ethyl acetate fraction, rich in glycosides, was collected.

  • Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions were monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound were pooled and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the final pure compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Quantification: Purity was determined by the area percentage of the this compound peak relative to the total peak area.

Structural Elucidation by NMR and Mass Spectrometry
  • Mass Spectrometry (MS): The molecular weight of this compound was confirmed by electrospray ionization mass spectrometry (ESI-MS), providing evidence for its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The chemical shifts and coupling constants were compared with published data for related anthraquinone glycosides to confirm the structure of this compound.

Visualizing the Workflow and Potential Biological Context

To further clarify the processes and potential applications, the following diagrams have been generated.

Workflow for Purity Comparison of this compound cluster_natural Natural this compound cluster_synthetic Synthetic this compound (Hypothetical) Cassia tora seeds Cassia tora seeds Extraction Extraction Cassia tora seeds->Extraction Partitioning Partitioning Extraction->Partitioning Column Chromatography Column Chromatography Partitioning->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Natural this compound Sample Natural this compound Sample Preparative HPLC->Natural this compound Sample Purity Analysis Purity Analysis Natural this compound Sample->Purity Analysis Chemical Synthesis Chemical Synthesis Purification Purification Chemical Synthesis->Purification Crystallization Crystallization Purification->Crystallization Synthetic this compound Sample Synthetic this compound Sample Crystallization->Synthetic this compound Sample Synthetic this compound Sample->Purity Analysis Data Comparison Data Comparison Purity Analysis->Data Comparison

Caption: Workflow for the comparison of natural and synthetic this compound purity.

Anthraquinone glycosides, such as this compound, are known for their diverse biological activities, including potential antitumor properties.[2] A hypothetical signaling pathway illustrates how this compound might exert its effects, for instance, by inhibiting a kinase cascade involved in cell proliferation.

Hypothetical Signaling Pathway for this compound Activity Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by this compound.

References

Safety Operating Guide

Prudent Disposal of Torososide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Personnel handling Torososide A should be trained in the management of potent compounds. All operations involving the solid form of this compound should be conducted in a designated containment area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[2][4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves should be double-gloved.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Lab Coat: A dedicated lab coat, preferably disposable, should be used.

  • Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a contained system, a NIOSH-approved respirator is essential.[4]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Steps for Spill Cleanup:

  • Evacuate and Secure: Non-essential personnel should evacuate the immediate area. The area should be clearly marked with a "Spill" sign.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure the correct PPE is worn.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad to avoid generating dust.[6] For solutions, surround the spill with an appropriate absorbent material.

  • Decontamination: The spill area should be decontaminated. The choice of deactivating solution will depend on the chemical nature of this compound. In the absence of specific data, a mild detergent and water solution can be used, followed by a 70% ethanol solution. It is critical to test and validate any decontamination procedure.

  • Collect Waste: All materials used for cleanup, including absorbent pads, contaminated PPE, and any collected solid waste, must be placed in a clearly labeled, sealed container for hazardous waste disposal.[6]

III. Step-by-Step Disposal Procedure

The primary goal for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel.

  • Inactivation (Optional and to be Validated): If a validated chemical inactivation method is available, it should be employed. This could involve treatment with a strong acid or base, but such methods must be thoroughly researched and tested for the specific compound to ensure complete degradation without the production of other hazardous byproducts.

  • Packaging:

    • Solid this compound waste should be placed in a sealed, robust, and clearly labeled container.

    • Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container.

    • All containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.

  • Storage: Labeled waste containers should be stored in a secure, designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. The preferred method for potent pharmaceutical compounds is high-temperature incineration.[4][7] Landfilling is not a recommended option.

IV. Quantitative Data Summary

As no specific data for this compound is available, the following table for the pharmacologically active compound Torsemide is provided for illustrative purposes only to demonstrate the type of information that would be found in a Safety Data Sheet.

PropertyValue (for Torsemide)
Molecular Formula C16H20N4O3S
Molecular Weight 348.42 g/mol
Melting Point 163-164 °C[8]
Solubility Soluble in DMSO and Methanol
CAS Number 56211-40-6[6]

Disclaimer: The data in this table is for Torsemide and should NOT be used for this compound. It is provided solely as an example of a data summary.

V. Experimental Protocols and Methodologies

In the absence of specific experimental protocols for this compound disposal, the following general methodologies are recommended for establishing a safe disposal procedure:

  • Solubility Testing: Small-scale tests to determine the solubility of this compound in various solvents can aid in selecting appropriate cleaning and potential inactivation solutions.

  • Compatibility Testing: Ensure that any solvents or cleaning agents used are compatible with the containers and equipment to prevent degradation and leaks.

  • Decontamination Efficacy Testing: If a decontamination procedure is developed, its effectiveness should be validated using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of residual this compound on surfaces.

VI. Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated is_solid Is the waste solid? start->is_solid package_solid Place in a sealed, labeled container for solid hazardous waste. is_solid->package_solid Yes is_solution Is the waste in solution? is_solid->is_solution No store Store in a designated hazardous waste accumulation area. package_solid->store package_liquid Collect in a labeled, leak-proof container for liquid hazardous waste. is_solution->package_liquid Yes is_contaminated Is it contaminated labware (e.g., glassware, PPE)? is_solution->is_contaminated No package_liquid->store decontaminate Attempt decontamination (if validated procedure exists). is_contaminated->decontaminate Yes package_contaminated Place in a sealed, labeled container for solid hazardous waste. decontaminate->package_contaminated package_contaminated->store dispose Arrange for pickup by a licensed hazardous waste disposal company. store->dispose end Disposal Complete dispose->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Torososide A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Torsemide

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Torsemide. It includes detailed operational procedures, personal protective equipment (PPE) guidelines, disposal plans, and an overview of its mechanism of action.

Personal Protective Equipment (PPE) and Safety Measures

When handling Torsemide, particularly in its solid, powdered form, adherence to safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side-shields conforming to EN166, or a face shield.To prevent eye irritation from dust particles or splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid direct skin contact.
Respiratory Protection A NIOSH-approved respirator with an appropriate dust filter is necessary if ventilation is inadequate or when handling large quantities that may generate dust.To prevent inhalation of fine particles.
Skin and Body Protection A laboratory coat or protective suit.To protect skin and personal clothing from contamination.
Operational Handling and Storage

2.1 Handling Procedures:

  • Engineering Controls: Handle Torsemide in a well-ventilated area. Use a local exhaust ventilation system or a fume hood to control the dispersion of dust.

  • Avoidance of Dust Formation: Take care to avoid the formation of dust and aerosols during handling.

  • Personal Hygiene: Wash hands and face thoroughly after handling the compound and before breaks or at the end of the workday.[1]

  • Exposure Avoidance: Avoid prolonged or repeated exposure. Do not breathe dust, fumes, gas, mist, vapors, or spray.

2.2 Storage:

  • Keep the container tightly closed.

  • Store in a cool, dark, and dry place.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

Dispose of Torsemide and its contaminated packaging in accordance with all applicable local, state, and federal regulations.

  • Unused Material: Unused Torsemide should be disposed of as hazardous waste. Do not allow it to enter drains, water courses, or the soil.

  • Contaminated Packaging: The packaging that has come into contact with Torsemide should also be treated as hazardous waste and disposed of accordingly.

Spill and Emergency Procedures

4.1 Spill Response:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Sweep up or vacuum the spilled material, avoiding the generation of dust.

  • Collection: Collect the spillage in a suitable, labeled container for disposal.

  • Decontamination: Clean the surface thoroughly to remove any residual contamination.

4.2 First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Experimental Protocols

In Vitro Assay for Na+/K+/2Cl- Cotransporter (NKCC) Inhibition

This section outlines the general methodology for an in vitro assay to determine the inhibitory activity of Torsemide on the Na+/K+/2Cl- cotransporter, a key aspect of its mechanism of action. A common method for this is the 86Rb+ Flux Assay .

Principle: The activity of the Na+/K+/2Cl- cotransporter can be measured by tracing the influx of a potassium analog, Rubidium-86 (86Rb+), into cells that express this transporter. The inhibition of this influx by a compound like Torsemide indicates its potency as a cotransporter inhibitor.

General Methodology:

  • Cell Culture: Culture cells known to express the Na+/K+/2Cl- cotransporter (e.g., renal epithelial cells or specific cell lines) to confluence in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with a pre-incubation buffer to remove the growth medium. Then, pre-incubate the cells in a buffer containing ouabain (to inhibit the Na+/K+ pump) and varying concentrations of Torsemide or a vehicle control.

  • Initiation of Flux: Start the ion flux by adding the incubation buffer containing 86Rb+ and bumetanide (a known potent NKCC inhibitor, for determining specific uptake) or the test compound (Torsemide).

  • Termination of Flux: After a specific incubation time, stop the influx by rapidly washing the cells with a cold, isotonic stop solution.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular 86Rb+ concentration using a scintillation counter.

  • Data Analysis: Calculate the bumetanide-sensitive 86Rb+ influx at each concentration of Torsemide. The inhibitory potency of Torsemide can then be determined by plotting the inhibition of 86Rb+ influx against the log of the Torsemide concentration and fitting the data to determine the IC50 value.

Mechanism of Action and Signaling Pathway

Torsemide is a loop diuretic that exerts its effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the kidneys.[1][2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic gradient that draws water into the tubule, resulting in increased urine output (diuresis).

Torsemide_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_cell Epithelial Cell of Thick Ascending Limb cluster_interstitium Renal Interstitium Lumen Lumen Na+ Na+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Na+->NKCC2 Na+ K+ K+ K+->NKCC2 K+ 2Cl- 2Cl- 2Cl-->NKCC2 2Cl- Bloodstream Bloodstream NKCC2->Bloodstream Ion Reabsorption (Blocked) Torsemide Torsemide Torsemide->NKCC2 Inhibition

Caption: Mechanism of action of Torsemide on the Na+/K+/2Cl- cotransporter in the Loop of Henle.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Torososide A
Reactant of Route 2
Reactant of Route 2
Torososide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.